molecular formula C9H9BrO3 B1272264 3-Bromo-6-methoxy-2-methylbenzoic acid CAS No. 220901-25-7

3-Bromo-6-methoxy-2-methylbenzoic acid

Cat. No.: B1272264
CAS No.: 220901-25-7
M. Wt: 245.07 g/mol
InChI Key: PZXLGCIJEFUSLH-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxy-2-methylbenzoic acid is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromo-6-methoxy-2-methylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-6-methoxy-2-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6-methoxy-2-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-methoxy-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-5-6(10)3-4-7(13-2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXLGCIJEFUSLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10904722
Record name 3-Bromo-6-methoxy-2-methylbenzoic acid
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Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220901-25-7
Record name 3-Bromo-6-methoxy-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220901-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-methoxy-2-methylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220901257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromo-6-methoxy-2-methylbenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BROMO-6-METHOXY-2-METHYLBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB2BC5D9TY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

Advanced Synthesis & Process Chemistry of Benzophenone Fungicides: Metrafenone and Pyriofenone

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Process Chemists, Agrochemical Researchers, and CMC Leads Version: 1.0

Executive Summary & Mechanism of Action

Benzophenone fungicides, specifically Metrafenone and Pyriofenone , represent a critical class of agrochemicals (FRAC Code 50) used primarily for the control of powdery mildew (Blumeria graminis, Erysiphe necator) in cereals and viticulture. Unlike demethylation inhibitors (DMIs) or strobilurins, these compounds possess a unique mode of action: they disrupt the actin cytoskeleton .

Mechanism of Action (MoA): These compounds do not inhibit respiration or ergosterol synthesis. Instead, they interfere with the proper formation of the apical actin cap in fungal hyphae. This disruption halts polarized growth, prevents hyphal tip extension, and inhibits sporulation.

Structural Homology

Both molecules share a "diaryl ketone" scaffold where one aryl ring is consistently a 2,3,4-trimethoxy-6-methylphenyl moiety. The differentiation lies in the second ring:

  • Metrafenone: A substituted bromobenzene ring.

  • Pyriofenone: A substituted chloropyridine ring.

This guide details the industrial synthesis of the shared building block and the divergent pathways for the specific heteroaromatic precursors.

The Universal Building Block: 3,4,5-Trimethoxytoluene (TMT)

The economic viability of both fungicides hinges on the efficient synthesis of 1,2,3-trimethoxy-5-methylbenzene (also known as 3,4,5-trimethoxytoluene). While gallic acid reduction is possible, the industrial standard utilizes


-cresol  due to cost efficiency.
Industrial Synthesis Protocol

Pathway:


-Cresol 

Bromination

Methoxylation

Methylation

Step 1: Bromination

  • Reagents:

    
    -Cresol, Br
    
    
    
    (2.05 eq), Methanol/Water solvent.
  • Process: Controlled addition of bromine at

    
    C to prevent side-chain bromination.
    
  • Intermediate: 2,6-Dibromo-4-methylphenol (often referred to as 3,5-dibromo-

    
    -cresol).
    

Step 2: Methoxylation (The Critical Step)

  • Reagents: NaOMe (3.5 eq), CuI or CuCl catalyst (0.05 eq), DMF or MeOH/Toluene cosolvent.

  • Conditions: High temperature (

    
    C+), often under pressure if using MeOH.
    
  • Mechanism: Ullmann-type copper-catalyzed nucleophilic aromatic substitution.

  • Intermediate: 2,6-Dimethoxy-4-methylphenol.

Step 3: Methylation

  • Reagents: Dimethyl sulfate (DMS) or Dimethyl carbonate (DMC), K

    
    CO
    
    
    
    .
  • Outcome: 3,4,5-Trimethoxytoluene.

Quantitative Data: TMT Synthesis

ParameterValueNotes
Yield (Overall) 65 - 75%Based on

-cresol starting material.
Purity Target >98.5%Critical to avoid isomeric impurities in final coupling.
Key Impurity 2,3,5-TrimethoxytolueneResult of under-bromination or migration.
Physical State White Solid / OilMP: 25-27°C (often handled as melt).

Metrafenone: Synthesis & Process Logic

Target Molecule: (3-bromo-6-methoxy-2-methylphenyl)(2,3,4-trimethoxy-6-methylphenyl)methanone

Retrosynthetic Analysis

The molecule is disconnected at the carbonyl junction. The most robust bond formation is a Friedel-Crafts Acylation using the electron-rich TMT and a substituted benzoyl chloride.

Metrafenone_Retro Metrafenone Metrafenone TMT 3,4,5-Trimethoxytoluene (Nucleophile) Metrafenone->TMT Friedel-Crafts AcidChloride 3-Bromo-6-methoxy- 2-methylbenzoyl chloride (Electrophile) Metrafenone->AcidChloride

Caption: Retrosynthetic disconnection of Metrafenone revealing the convergent assembly.

Synthesis of the Acid Chloride Precursor

The challenge is the "Left-Hand Side" (LHS): 3-bromo-6-methoxy-2-methylbenzoic acid .

Route: 3-Nitro-


-xylene Oxidation[1][2]
  • Oxidation: 3-Nitro-

    
    -xylene is oxidized (dilute HNO
    
    
    
    /O
    
    
    , high pressure) to a mixture of 3-nitro-2-methylbenzoic acid and 2-methyl-6-nitrobenzoic acid .[1][2] Isomers are separated via pH-controlled precipitation.
  • Reduction: Hydrogenation (Pd/C, H

    
    ) yields 2-amino-6-methylbenzoic acid.[3]
    
  • Sandmeyer/Hydrolysis: Diazotization (NaNO

    
    /H
    
    
    
    SO
    
    
    ) followed by hydrolysis yields 2-hydroxy-6-methylbenzoic acid.
  • Methylation: O-methylation using DMS/NaOH gives 2-methoxy-6-methylbenzoic acid .

  • Bromination: Electrophilic bromination occurs para to the methyl group (ortho to methoxy), yielding the target 3-bromo-6-methoxy-2-methylbenzoic acid .

Final Coupling (Friedel-Crafts)
  • Activation: The acid is converted to the acid chloride using Thionyl Chloride (SOCl

    
    ) and catalytic DMF.
    
  • Acylation:

    • Solvent: Dichloromethane or Chlorobenzene.

    • Catalyst: AlCl

      
       (1.1 eq).
      
    • Temperature: 0°C

      
       RT.
      
    • Quench: Ice water pour.

    • Purification: Recrystallization from Methanol/Isopropanol.

Pyriofenone: Synthesis & Process Logic

Target Molecule: (5-chloro-2-methoxy-4-methyl-3-pyridinyl)(2,3,4-trimethoxy-6-methylphenyl)methanone

Retrosynthetic Analysis

Similar to Metrafenone, the TMT block is conserved. The complexity lies in the substituted nicotinic acid derivative.

Pyriofenone_Retro Pyriofenone Pyriofenone TMT 3,4,5-Trimethoxytoluene Pyriofenone->TMT Nicotinate Methyl 2-chloro-4-methyl- nicotinate derivative Pyriofenone->Nicotinate

Caption: Retrosynthetic breakdown of Pyriofenone focusing on the pyridine core.

Synthesis of the Pyridine Precursor

Target: Methyl 2-chloro-4-methylnicotinate . The most scalable route avoids expensive pyridine starting materials, building the ring from acyclic precursors.

Protocol: The Enaminone-Nitrile Route

  • Condensation: Reaction of (E)-4-(dimethylamino)-3-buten-2-one with malononitrile (or cyanoacetamide) in the presence of base.

  • Cyclization/Chlorination: The intermediate is treated with POCl

    
    /PCl
    
    
    
    . This effects cyclization and chlorination in a "one-pot" cascade to yield 2-chloro-4-methylnicotinonitrile .[4]
  • Hydrolysis & Esterification:

    • Acid hydrolysis (H

      
      SO
      
      
      
      ) converts the nitrile to the carboxylic acid.
    • Esterification (MeOH/H

      
      ) yields Methyl 2-chloro-4-methylnicotinate .
      
  • Methoxylation (Optional Variation): Some routes introduce the methoxy group via S

    
    Ar on the 2-chloro position before coupling, but typically the 2-methoxy group is installed after the Friedel-Crafts or via a specific 2-methoxy pyridine precursor to avoid demethylation by AlCl
    
    
    
    .
    • Note: For Pyriofenone, the final structure has a 2-methoxy group.[5] If AlCl

      
       is used for coupling, the methoxy group must be robust or introduced later. A common variant uses the 2-chloro  analog for coupling, followed by methoxylation.
      
Final Coupling & Functionalization
  • Saponification: Methyl ester is hydrolyzed to the free acid.

  • Acid Chloride Formation: SOCl

    
    .
    
  • Friedel-Crafts: Reaction with TMT / AlCl

    
    .
    
  • Final S

    
    Ar:  If the 2-position is still chlorinated, reaction with NaOMe replaces the chlorine with the required methoxy group. Caution: This step requires careful control to avoid attacking the benzophenone carbonyl.
    

Process Challenges & Safety

Regioselectivity in Friedel-Crafts

The TMT molecule is highly electron-rich.

  • Risk: Acylation can occur at the position ortho to the methyl group (desired) or ortho to a methoxy group.

  • Control: The steric bulk of the trimethoxy motif and the directing effect of the methyl group generally favor the desired position, but temperature control (<5°C during addition) is vital to maximize the kinetic product.

Demethylation Side Reactions

AlCl


 is a strong Lewis acid capable of demethylating methoxybenzenes (forming phenols).
  • Mitigation: Use stoichiometric AlCl

    
     (avoid large excess) and keep reaction times short. Alternative catalysts like FeCl
    
    
    
    or zeolites are explored in green chemistry literature but AlCl
    
    
    remains the industrial standard.
Safety: Nitration & Chlorination
  • Nitro-xylene oxidation: High-pressure oxidation with oxygen presents an explosion hazard. Rupture discs and limiting oxygen concentration (LOC) monitoring are mandatory.

  • POCl

    
     handling:  Generates HCl gas upon contact with moisture. Scrubbers are required.
    

References

  • FRAC Code List. (2024). Fungicide Resistance Action Committee. FRAC Code 50: Aryl-phenyl-ketones. Link

  • Synthesis of Metrafenone Precursors. (2020). Preparation method of metrafenone. CN Patent 111943823.

  • Synthesis of 3,4,5-Trimethoxytoluene. (2005). Process development of the synthesis of 3,4,5-trimethoxytoluene. Organic Process Research & Development.

  • Pyriofenone Synthesis. (2010). Process for producing benzoylpyridine derivative. WO Patent 2010/129497.

  • 2-Methyl-6-nitrobenzoic acid Synthesis. (2020). Method for co-production of 2-methyl-6-nitrobenzoic acid. CN Patent 111718264.

  • Mechanism of Action. (2006). Metrafenone: Studies on the mode of action of a novel cereal powdery mildew fungicide. Pest Management Science, 62(5), 393-401. Link

Sources

Technical Guide: Bioactive Brominated Benzoic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines the strategic integration of brominated benzoic acid scaffolds in modern drug discovery. While fluorine is often the default halogen for metabolic blocking, bromine offers unique advantages through halogen bonding (XB) , lipophilic modulation, and steric complementarity. This document details the chemical basis of these interactions, provides robust synthetic protocols for regioselective bromination, and analyzes Structure-Activity Relationships (SAR) in antimicrobial and anticancer contexts.

The Bromine Advantage: Beyond Sterics and Lipophilicity

In medicinal chemistry, the benzoic acid moiety serves as a privileged scaffold due to its ability to form strong hydrogen bonds (HB) via the carboxylate group.[1] However, the introduction of bromine (Br) onto the phenyl ring transforms this scaffold from a passive linker into a high-affinity pharmacophore.

The Sigma-Hole and Halogen Bonding

Unlike fluorine, which is almost exclusively electrostatic/inductive, bromine exhibits a distinct region of positive electrostatic potential on its outer surface, known as the sigma-hole (


-hole).
  • Mechanism: The

    
    -hole allows the bromine atom to act as a Lewis acid (XB donor), interacting with Lewis bases (XB acceptors) such as backbone carbonyl oxygens, nitrogen atoms in histidine, or sulfur in methionine.
    
  • Directionality: The C–Br···Acceptor angle is strictly linear (

    
    ), providing higher geometric specificity than hydrogen bonds.
    
  • Energy Profile: A typical C–Br···O interaction contributes 1–5 kcal/mol to binding affinity, often crucial for potency in fragment-based drug discovery (FBDD).

Metabolic Stability and Lipophilicity

Bromine substitution increases the partition coefficient (LogP), enhancing membrane permeability. Furthermore, placing bromine at metabolically labile sites (e.g., para positions prone to CYP450 oxidation) blocks metabolic clearance, extending the drug's half-life (


).

Mechanistic Visualization: Halogen Bonding in Protein Pockets

The following diagram illustrates the interaction geometry of a brominated benzoic acid derivative within a serine protease active site (e.g., uPA), highlighting the dual anchoring strategy: Carboxylate-HB and Bromine-XB.

HalogenBonding cluster_site Target Binding Pocket Ligand 4-Bromobenzoic Acid (Ligand) Br_Atom Bromine Atom (Sigma-Hole Donor) Ligand->Br_Atom Carboxyl Carboxylate Group (HB Acceptor/Donor) Ligand->Carboxyl Backbone_CO Backbone C=O (XB Acceptor) Br_Atom->Backbone_CO Halogen Bond (XB) 180° Directionality Arg_Residue Arginine/Lysine (Salt Bridge) Carboxyl->Arg_Residue Ionic/H-Bond Interaction Target_Pocket Protein Active Site (e.g., Serine Protease S1)

Caption: Figure 1. Dual-anchor binding mode showing the directional Halogen Bond (red) and electrostatic salt bridge (green).

Synthetic Methodologies

Regioselective installation of bromine is critical. Below are field-proven protocols for synthesizing bioactive brominated benzoic acid derivatives.

Protocol A: Regioselective Bromination of 4-Aminobenzoic Acid (PABA)

This protocol synthesizes 3,5-dibromo-4-aminobenzoic acid , a key intermediate for antimicrobial Schiff bases.

Reagents:

  • 4-Aminobenzoic acid (PABA)

  • Bromine (

    
    ) or N-Bromosuccinimide (NBS)
    
  • Glacial Acetic Acid (Solvent)[2][3]

  • Iron powder (Catalyst, optional for activation)

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.05 mol of PABA in 50 mL of glacial acetic acid in a three-necked round-bottom flask equipped with a mechanical stirrer and dropping funnel.

  • Bromine Addition: Cool the solution to 15°C. Add 0.11 mol of bromine (dissolved in 20 mL acetic acid) dropwise over 45 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:3).

  • Quenching: Pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form immediately.

  • Purification: Filter the solid and wash with 5% sodium bisulfite solution (to remove excess

    
    ) followed by cold water. Recrystallize from ethanol.
    
  • Yield Validation: Expected yield >85%. Melting point check (approx. 328-330°C for dibromo derivative).

Protocol B: Solid-Phase Synthesis Linker

For combinatorial libraries, 4-(bromomethyl)benzoic acid is often used to attach pharmacophores to Wang resin.

  • Activation: The carboxylic acid is coupled to the resin using Cs₂CO₃ in DMF at 80°C.

  • Displacement: The benzylic bromide is then displaced by amines or thiols to generate diverse libraries.

Therapeutic Applications & SAR Analysis

Antimicrobial Activity (PABA Derivatives)

Brominated derivatives of PABA, particularly Schiff bases, exhibit enhanced efficacy against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).[4]

SAR Table: Antimicrobial Potency (MIC in µg/mL)

Compound ScaffoldSubstituent (R)Target OrganismMIC (µg/mL)Mechanism Insight
PABA Schiff BaseH (Unsubstituted)S. aureus64.0Baseline activity
PABA Schiff Base3-Bromo S. aureus8.0 Increased lipophilicity + XB
PABA Schiff Base3,5-DibromoB. subtilis4.0Enhanced membrane penetration
Hydroxybenzoic Acid3-Bromo-4-OHC. albicans12.5Acidification of cytoplasm

Data Source: Consolidated from Chitkara University Journal [1] and related antimicrobial studies.

Anticancer: Serine Protease Inhibition

Brominated benzoic acids (and benzylamines) act as potent inhibitors of Urokinase-type Plasminogen Activator (uPA), a marker in metastatic cancers.

  • Key Finding: 4-Bromobenzoic acid derivatives bind significantly tighter than their chloro- or iodo- analogs in specific pockets where the Br atom targets the backbone carbonyl of Asp189 via a halogen bond. Iodine is sometimes too large (steric clash), while Chlorine lacks a sufficient

    
    -hole strength [2].
    

Experimental Workflow: From Synthesis to Assay

The following workflow outlines the critical path for validating a new brominated benzoic acid drug candidate.

Workflow cluster_0 Phase 1: Chemical Synthesis cluster_1 Phase 2: Validation cluster_2 Phase 3: Screening Step1 Scaffold Selection (Benzoic Acid) Step2 Bromination (Br2/AcOH or NBS) Step1->Step2 Step3 Functionalization (Schiff Base / Esterification) Step2->Step3 Step4 NMR / IR / Mass Spec Confirm Br Regiochemistry Step3->Step4 Step5 Lipophilicity Assay (LogP Determination) Step4->Step5 Step6 Antimicrobial Assay (Tube Dilution / MIC) Step5->Step6 Step7 Enzyme Inhibition (uPA / CK2 Assay) Step5->Step7 Step8 Cytotoxicity (MTT) (Selectivity Index) Step7->Step8

Caption: Figure 2. Integrated workflow for the synthesis and biological evaluation of brominated benzoates.

Future Directions: PROTACs and FBDD

The utility of brominated benzoic acids is expanding into Fragment-Based Drug Discovery (FBDD) . Because bromine is a "heavy" halogen, it provides an anomalous signal in X-ray crystallography, facilitating the automated identification of ligand binding poses (phasing). Furthermore, brominated linkers are increasingly explored in PROTAC (Proteolysis Targeting Chimera) designs to rigidify the linker region via intramolecular halogen bonds, improving the pharmacokinetic profile of the chimera.

References

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Source: Journal of Pharmaceutical Technology, Research and Management (Chitkara University). URL:[Link]

  • Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. Source: Semantic Scholar / Molecular BioSystems. URL:[Link]

  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Source: National Institutes of Health (PMC). URL:[Link]

  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Source: National Institutes of Health (PMC) / J. Chem. Inf. Model. URL:[Link]

Sources

An In-depth Technical Guide to the Safe Handling of 3-Bromo-6-methoxy-2-methylbenzoic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-6-methoxy-2-methylbenzoic acid (CAS No. 220901-25-7) is a substituted benzoic acid derivative with significant potential as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. Its safe and effective use in a laboratory setting is paramount and requires a thorough understanding of its potential hazards and the implementation of appropriate safety protocols. This guide provides a comprehensive overview of the critical safety information for this compound, moving beyond a standard Safety Data Sheet (SDS) to offer practical insights and detailed procedures for researchers, scientists, and drug development professionals. The information herein is synthesized from available chemical safety data to ensure a high standard of scientific integrity and promote a culture of safety in the laboratory.

Chemical Identity and Properties

A foundational aspect of safe chemical handling is a clear understanding of the substance's identity and physical characteristics.

PropertyValue
IUPAC Name 3-bromo-6-methoxy-2-methylbenzoic acid[1]
CAS Number 220901-25-7[2]
Molecular Formula C9H9BrO3[1][3]
Molecular Weight 245.07 g/mol [3][4]
Structure
Synonyms Benzoic acid, 3-bromo-6-methoxy-2-methyl-; 2-Methyl-3-bromo-6-methoxybenzoic acid[1]
Appearance Solid (assumed based on similar compounds)
Solubility Low water solubility is likely[5]

Hazard Identification and GHS Classification

3-Bromo-6-methoxy-2-methylbenzoic acid is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[1][6][7]

  • GHS Pictogram:

  • Signal Word: Warning [1][8]

  • Hazard Statements:

    • H315: Causes skin irritation.[1][7][8][9]

    • H319: Causes serious eye irritation.[1][7][8][9]

    • H335: May cause respiratory irritation.[1][6][7][8]

  • Precautionary Statements:

    • Prevention: P261, P264, P271, P280[1][5][7]

    • Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364[1][5][7]

    • Storage: P403+P233, P405[1][5][7]

    • Disposal: P501[1][5]

The causality behind these classifications lies in the acidic nature of the carboxylic acid group and the potential for the brominated aromatic ring to interact with biological tissues. The methoxy and methyl groups can also influence the compound's reactivity and toxicological profile.

First Aid Measures: A Self-Validating Response Protocol

In the event of exposure, immediate and appropriate first aid is crucial. The following protocols are designed to be self-validating, meaning they are standard, proven procedures for the types of chemical exposures anticipated.

Exposure RouteProtocol
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5][6][7]
Skin Contact IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5][6][7]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[5][6][7]
Ingestion Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[5][6] Do NOT induce vomiting unless directed to do so by medical personnel.[10]

Exposure Controls and Personal Protective Equipment (PPE)

A proactive approach to safety involves minimizing exposure through a combination of engineering controls and appropriate PPE. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

  • Engineering Controls:

    • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid material to avoid dust formation.[6][10]

    • Ensure safety showers and eyewash stations are readily accessible.[11]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[6][8] Inspect gloves before use and dispose of them properly after handling the compound.[8]

    • Respiratory Protection: If working outside of a fume hood or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][10]

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling Solid Compound Assess_Dust Potential for Dust Generation? Start->Assess_Dust Fume_Hood Work in Chemical Fume Hood Assess_Dust->Fume_Hood  Yes No_Fume_Hood Work on Open Bench (Not Recommended) Assess_Dust->No_Fume_Hood  No Goggles Wear Safety Goggles/Face Shield Fume_Hood->Goggles No_Fume_Hood->Goggles Gloves Wear Nitrile Gloves Goggles->Gloves Lab_Coat Wear Lab Coat Gloves->Lab_Coat Respirator Wear NIOSH/EN 149 Approved Respirator Lab_Coat->Respirator If dust is still a risk

Caption: PPE selection workflow for handling 3-Bromo-6-methoxy-2-methylbenzoic acid.

Handling, Storage, and Stability

Proper handling and storage are essential to maintain the integrity of the compound and prevent hazardous situations.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[6][11]

    • Avoid breathing dust.[6][7]

    • Wash hands thoroughly after handling.[6][7]

  • Storage:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][6]

    • Store locked up.[6]

  • Stability and Reactivity:

    • The compound is stable under normal conditions.[5][6]

    • Incompatible materials and conditions to avoid are not specified in the available literature but would typically include strong oxidizing agents and strong bases for a benzoic acid derivative.

    • Hazardous decomposition products may include carbon oxides and halogenated compounds under combustion.[10]

Accidental Release Measures

In the event of a spill, a systematic and safe cleanup procedure is necessary to mitigate exposure and environmental contamination.

  • Personal Precautions:

    • Ensure adequate ventilation.[5][8]

    • Wear appropriate personal protective equipment as outlined in Section 4.[5][8]

    • Avoid dust formation.[5][8]

  • Environmental Precautions:

    • Prevent the product from entering drains.[7][8][11]

  • Methods for Containment and Cleanup:

    • For a solid spill, carefully sweep or shovel the material into a suitable container for disposal.[5][8]

    • Avoid generating dust during cleanup.[8]

    • Clean the affected area thoroughly.[7]

Spill_Response Spill Spill of Solid Compound Evacuate Evacuate Immediate Area Spill->Evacuate Don_PPE Don Appropriate PPE (Goggles, Gloves, Respirator) Evacuate->Don_PPE Contain Contain the Spill Don_PPE->Contain Cleanup Sweep/Shovel into Labeled Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose

Caption: Step-by-step workflow for responding to a spill.

Toxicological and Ecological Information

  • Toxicological Information:

    • The primary toxicological concerns are irritation to the skin, eyes, and respiratory system upon single exposure.[1][6][7]

    • There is no specific data available regarding germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[6][11]

  • Ecological Information:

Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Disposal Method:

    • Dispose of contents/container to an approved waste disposal plant.[5][6]

    • One potential method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]

    • Contaminated packaging should be disposed of as unused product.[8]

References

  • PubChem. (n.d.). 3-Bromo-6-methoxy-2-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 3-Bromo-6-methoxy-2-methylbenzoic acid - HTTr Summary. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 3-BROMO-6-METHOXY-2-METHYLBENZOIC ACID. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 1). Benzoic acid, 3-bromo-6-methoxy-2-methyl- - Substance Details. Retrieved from [Link]

  • Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet - 3-Bromo Benzoic Acid 98%. Retrieved from [Link] (Note: This is a representative SDS for a similar compound, used for structural guidance).

Sources

Methodological & Application

Application Note & Protocol: A Convergent Synthesis of the Fungicide Metrafenone from 3-Bromo-6-methoxy-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview and a detailed laboratory-scale protocol for the synthesis of Metrafenone, a potent benzophenone-class fungicide. The synthetic strategy employs a convergent approach, beginning with the activation of 3-Bromo-6-methoxy-2-methylbenzoic acid to its acyl chloride derivative, followed by a Lewis acid-catalyzed Friedel-Crafts acylation with 1,2,3-trimethoxy-5-methylbenzene. This document is intended for researchers and professionals in organic synthesis and drug development, offering in-depth explanations of the reaction mechanisms, validated step-by-step procedures, and guidance on purification and characterization.

Introduction and Strategic Overview

Metrafenone, chemically known as (3-bromo-6-methoxy-2-methylphenyl)(2,3,4-trimethoxy-6-methylphenyl)methanone, is a highly effective fungicide used in agriculture to control powdery mildew on a variety of crops.[1] Its unique mode of action and efficacy make it a valuable tool for crop protection.[1][2] The molecular architecture of Metrafenone, featuring two substituted phenyl rings connected by a carbonyl bridge, lends itself to a classic and robust synthetic disconnection: a Friedel-Crafts acylation.[1][3]

This guide details a reliable two-step synthesis pathway starting from 3-Bromo-6-methoxy-2-methylbenzoic acid. The core of this strategy is based on two fundamental and well-established organic transformations:

  • Acyl Chloride Formation: The carboxylic acid is converted into a highly reactive acyl chloride. This activation is crucial as carboxylic acids themselves are not sufficiently electrophilic to participate directly in Friedel-Crafts reactions.

  • Friedel-Crafts Acylation: The activated acyl chloride is then used to acylate a nucleophilic aromatic ring, 1,2,3-trimethoxy-5-methylbenzene, to form the final benzophenone structure.

This convergent approach is efficient and allows for the separate preparation and purification of the key precursors before their final coupling.[1]

Overall Synthetic Scheme

Metrafenone Synthesis Overview cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation A 3-Bromo-6-methoxy- 2-methylbenzoic acid B 3-Bromo-6-methoxy- 2-methylbenzoyl chloride A->B  SOCl₂ (Thionyl Chloride)  or (COCl)₂  Inert Solvent (e.g., Toluene)  Heat D Metrafenone B->D B->D  AlCl₃ (Lewis Acid)  Inert Solvent (e.g., DCM)  0°C to RT Electrophile C 1,2,3-Trimethoxy- 5-methylbenzene C->D C->D  AlCl₃ (Lewis Acid)  Inert Solvent (e.g., DCM)  0°C to RT Nucleophile

Caption: Overall workflow for the synthesis of Metrafenone.

Physicochemical Data of Key Compounds

A summary of the key physical and chemical properties for the reactants, intermediates, and the final product is provided below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
3-Bromo-6-methoxy-2-methylbenzoic acidC₉H₉BrO₃245.07220901-25-7Starting material; solid.[4][5]
Thionyl ChlorideSOCl₂118.977719-09-7Reagent; corrosive liquid, reacts violently with water.[6]
3-Bromo-6-methoxy-2-methylbenzoyl chlorideC₉H₈BrClO₂263.52Not readily availableReactive intermediate; moisture-sensitive.
1,2,3-Trimethoxy-5-methylbenzeneC₁₀H₁₄O₃182.226443-69-2Co-reactant; liquid or low-melting solid.[7][8]
Aluminum Chloride (Anhydrous)AlCl₃133.347446-70-0Catalyst; moisture-sensitive solid.
MetrafenoneC₁₉H₂₁BrO₅409.27220899-03-6Final product; solid.[9]

Experimental Protocols

Safety Precaution: This synthesis must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All glassware must be thoroughly dried before use, as several reagents are highly sensitive to moisture.

Part 1: Synthesis of 3-Bromo-6-methoxy-2-methylbenzoyl chloride

Principle and Mechanistic Insight: The conversion of a carboxylic acid to an acyl chloride is a classic activation step. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[6][10] The reaction proceeds via a chlorosulfite intermediate, which enhances the leaving group ability of the hydroxyl group.[11]

Materials:

  • 3-Bromo-6-methoxy-2-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or dichloromethane (DCM)

  • Dry round-bottom flask, reflux condenser with a drying tube (e.g., filled with CaCl₂), magnetic stirrer, and heating mantle.

Protocol:

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-6-methoxy-2-methylbenzoic acid (e.g., 5.0 g, 20.4 mmol).

  • Reagent Addition: Add anhydrous toluene (20 mL) to the flask. To this suspension, add thionyl chloride (4.4 mL, 61.2 mmol, 3.0 equivalents) dropwise at room temperature. The reaction can also be run neat without a solvent.[6]

  • Reaction Execution: Attach a reflux condenser fitted with a drying tube. Heat the mixture to a gentle reflux (approx. 80°C) using a heating mantle. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂), which can be bubbled through an oil bubbler or a basic trap. The reaction is typically complete within 2-4 hours.[6]

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 3-Bromo-6-methoxy-2-methylbenzoyl chloride, obtained as a viscous liquid or low-melting solid, is typically used in the next step without further purification due to its reactivity.

Part 2: Synthesis of Metrafenone via Friedel-Crafts Acylation

Principle and Mechanistic Insight: This step is a classic Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[12] The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates with the acyl chloride to form a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich 1,2,3-trimethoxy-5-methylbenzene ring. The methoxy groups are strong activating, ortho-, para-directing groups, and the methyl group is a weaker activating group.[12] Steric hindrance from the existing methyl group and one of the methoxy groups will likely direct the incoming acyl group to the C5 position (para to the C2-methoxy group).

FC_Acylation_Mechanism cluster_workflow Friedel-Crafts Acylation Workflow start Mix Acyl Chloride & AlCl₃ acylium Formation of Acylium Ion Intermediate start->acylium Generation of Electrophile eas Electrophilic Aromatic Substitution (EAS) acylium->eas add_nuc Add 1,2,3-Trimethoxy- 5-methylbenzene add_nuc->eas complex Formation of Ketone-AlCl₃ Complex eas->complex Aromaticity Restored quench Aqueous Work-up (Quenching) complex->quench Hydrolysis product Isolate Metrafenone quench->product Purification

Caption: Logical workflow of the Friedel-Crafts acylation step.

Materials:

  • Crude 3-Bromo-6-methoxy-2-methylbenzoyl chloride (from Part 1)

  • 1,2,3-Trimethoxy-5-methylbenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice-water bath

  • Hydrochloric acid (1 M aq.)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

  • Catalyst Suspension: In a dry 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (3.26 g, 24.5 mmol, 1.2 equivalents) and suspend it in anhydrous DCM (50 mL). Cool the suspension to 0°C in an ice-water bath.

  • Electrophile Addition: Dissolve the crude 3-Bromo-6-methoxy-2-methylbenzoyl chloride (from Part 1, ~20.4 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0°C. Stir for an additional 30 minutes at 0°C to allow for the formation of the acylium ion complex.

  • Nucleophile Addition: Dissolve 1,2,3-Trimethoxy-5-methylbenzene (3.72 g, 20.4 mmol, 1.0 equivalent) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0°C.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C in an ice bath. Very slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of 1 M HCl (50 mL). Caution: The quenching process is highly exothermic and will release HCl gas.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Metrafenone.

  • Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of ethyl acetate and heptane) to yield pure Metrafenone as a solid.

Concluding Remarks

The described two-step protocol provides a reliable and scalable method for the synthesis of Metrafenone from 3-Bromo-6-methoxy-2-methylbenzoic acid. The key to success lies in the careful handling of moisture-sensitive reagents and the controlled execution of the Friedel-Crafts acylation step. The provided framework allows for adaptation and optimization depending on the desired scale and purity requirements, serving as a robust foundation for further research and development in agrochemical synthesis.

References

  • WIPO Patentscope. (2020). CN111943823 - Preparation method of metrafenone. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021175029A1 - A novel form of metrafenone, a process for its preparation and use of the same.
  • Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,2,3-trimethoxy-5-methyl-. Retrieved from [Link]

  • Google Patents. (n.d.). CN104886071A - Fungicidal composition with difenoconazole and metrafenone.
  • GSRS. (n.d.). 3-BROMO-6-METHOXY-2-METHYLBENZOIC ACID. Retrieved from [Link]

  • Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

Sources

Navigating Amide Bond Formation: A Detailed Guide to Coupling Reactions with 3-Bromo-6-methoxy-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of countless pharmaceuticals, agrochemicals, and novel materials.[1] This guide provides an in-depth exploration of amide coupling reactions specifically involving 3-Bromo-6-methoxy-2-methylbenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic programs.

This document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations necessary for successful and reproducible outcomes. We will delve into two robust and widely applicable protocols, carbodiimide-mediated and uronium-based couplings, offering detailed methodologies and troubleshooting insights.

The Challenge of Direct Amidation and the Necessity for Activation

The direct reaction between a carboxylic acid, such as 3-Bromo-6-methoxy-2-methylbenzoic acid, and an amine is generally inefficient. This is due to a competing acid-base reaction that forms a stable and unreactive ammonium carboxylate salt.[2] To overcome this thermodynamic hurdle, the carboxylic acid must be "activated" into a more electrophilic species that is susceptible to nucleophilic attack by the amine. This activation is the central role of coupling reagents.[2]

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material is critical for experimental design.

PropertyValueReference
Molecular Formula C₉H₉BrO₃[3]
Molecular Weight 245.07 g/mol [3]
Appearance Solid[2]
CAS Number 220901-25-7[3][4]

Experimental Protocols: Two Pillars of Amide Coupling

We present two highly reliable methods for the synthesis of amides from 3-Bromo-6-methoxy-2-methylbenzoic acid. Protocol A employs a carbodiimide-based approach, a workhorse in organic synthesis, while Protocol B utilizes a modern uronium-based reagent known for its high efficiency, particularly with challenging substrates.[5]

Protocol A: Carbodiimide-Mediated Coupling with EDC and HOBt

This method relies on 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions such as racemization.[6][7]

Reaction Workflow: EDC/HOBt Coupling

Caption: Workflow for EDC/HOBt mediated amide coupling.

Detailed Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-Bromo-6-methoxy-2-methylbenzoic acid (1.0 equivalent).

  • Dissolution: Dissolve the carboxylic acid in a suitable anhydrous solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Reagent Addition: To the solution, add the desired amine (1.1 equivalents), HOBt (1.2 equivalents), and a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • EDC Addition: Slowly add EDC (1.2 equivalents) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine (saturated aqueous NaCl).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure amide.[8]

Protocol B: Uronium-Based Coupling with HATU

For more challenging couplings, such as those involving sterically hindered substrates or electron-deficient amines, uronium-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often superior.[5][9] HATU is known for its high reactivity and fast reaction times.[5]

Reaction Workflow: HATU Coupling

Caption: Workflow for HATU mediated amide coupling.

Detailed Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve 3-Bromo-6-methoxy-2-methylbenzoic acid (1.0 equivalent) in anhydrous DMF.

  • Pre-activation: Add HATU (1.1 equivalents) and DIPEA or TEA (2.0 equivalents) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer with a saturated aqueous NaHCO₃ solution followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[2]

Mechanistic Insights: The Chemistry Behind the Coupling

Understanding the reaction mechanisms allows for informed optimization and troubleshooting.

The EDC/HOBt Pathway

The reaction proceeds through a multi-step process. Initially, the carboxylic acid attacks the EDC to form a highly reactive O-acylisourea intermediate.[5] This intermediate is susceptible to nucleophilic attack by the amine to form the amide. However, it can also undergo an undesirable intramolecular rearrangement. HOBt acts as a "trapping" agent, reacting with the O-acylisourea to form an HOBt-ester.[5] This ester is more stable than the O-acylisourea, less prone to side reactions, and still highly reactive towards the amine, ultimately leading to the desired amide product.[5] The rate-determining step is often the initial reaction between the carboxylic acid and EDC.[10][11]

Mechanism of EDC/HOBt-Mediated Amide Coupling

EDC_Mechanism cluster_activation Activation cluster_trapping HOBt Trapping cluster_coupling Coupling Acid R-COOH 3-Bromo-6-methoxy- 2-methylbenzoic acid Acylisourea O-Acylisourea Intermediate (Highly Reactive) Acid->Acylisourea + EDC EDC EDC Carbodiimide HOBt_Ester HOBt Active Ester (More Stable) Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide R-CO-NH-R' Amide Product HOBt_Ester->Amide + Amine Amine R'-NH₂ Amine

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

The Role of DMAP in Enhancing Coupling Reactions

4-Dimethylaminopyridine (DMAP) can be used as a catalyst in conjunction with coupling reagents like EDC.[12] It functions as a potent acyl transfer agent. DMAP reacts with the activated carboxylic acid intermediate (like the O-acylisourea) to form a highly reactive N-acylpyridinium species.[12][13] This intermediate is then readily attacked by the amine, accelerating the formation of the amide bond, which can be particularly beneficial for challenging substrates.[12][13]

The HATU Pathway

In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which then rapidly reacts with the amine to form the amide bond.[5] The pyridine nitrogen atom in the HOAt moiety is believed to play a crucial role in accelerating the coupling step through a favorable transition state.[14]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive reagents (hydrolyzed coupling agents).- Insufficient activation of the carboxylic acid.- Sterically hindered or electron-deficient amine.- Presence of water in the reaction.- Use fresh, high-quality coupling reagents.- Switch to a more powerful coupling reagent like HATU.[5]- Increase reaction time or temperature (with caution).- Ensure all glassware is oven-dried and use anhydrous solvents.[15]
Formation of Byproducts - Side reactions of the activated intermediate (e.g., N-acylurea formation with EDC).- Epimerization if the carboxylic acid has a chiral center.- Ensure the use of an additive like HOBt or HOAt with carbodiimides.[16]- Maintain low reaction temperatures, especially during the activation step.
Difficulty in Purification - Water-soluble byproducts (e.g., dicyclohexylurea from DCC).- Unreacted starting materials with similar polarity to the product.- Use EDC, as its urea byproduct is water-soluble and easily removed by aqueous work-up.[6]- Optimize reaction stoichiometry to drive the reaction to completion.- Consider alternative purification techniques like recrystallization.[17]

Conclusion

The successful synthesis of amides from 3-Bromo-6-methoxy-2-methylbenzoic acid is readily achievable with a systematic and well-informed approach. By understanding the principles of carboxylic acid activation and selecting the appropriate coupling reagents and conditions, researchers can reliably access a diverse range of amide products. The protocols detailed herein for EDC/HOBt and HATU-mediated couplings provide robust starting points for both routine and challenging synthetic transformations. Careful execution, monitoring, and an awareness of potential pitfalls are key to achieving high yields and purity in these essential reactions.

References

  • DMAP: The Ultimate Nucleophilic Catalyst for Amide Coupling and Beyond. (2025, October 6). Ningbo Inno Pharmchem Co., Ltd.
  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid. Benchchem.
  • Coupling Reagents. Aapptec Peptides.
  • Steglich Esterification. Organic Chemistry Portal.
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023, February 28). RSC Publishing.
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem.
  • Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. (2007, October 12). The Journal of Organic Chemistry - ACS Publications.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Syntheses Procedure.
  • What is the best technique for amide purification? (2020, November 2). ResearchGate.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Current Chemistry Letters.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • An In-depth Technical Guide to the Synthesis of (3-bromo-6-methoxy-2-methylphenyl)(2,3,4 - Benchchem.
  • Application Note – Amide coupling 96-well plate kit. Synple Chem.
  • Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. (2021, June 22). PMC.
  • Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid. Google Patents.
  • HATU. Wikipedia.
  • Struggling with amide coupling. (2024, October 9). r/Chempros - Reddit.
  • Reactions of Aniline. (2024, January 12). Chemistry Steps.
  • Organic Syntheses Procedure.
  • 3-Bromo-6-methoxy-2-methylbenzoic acid. Sigma-Aldrich.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • Preparation method of benzoic acid amide compounds. Google Patents.
  • 3-Bromo-6-methoxy-2-methylbenzoic acid. PubChem.
  • A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies.
  • 3-Bromo-6-methoxy-2-methylbenzoic acid. (2025, July 4). ChemicalBook.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot,. The Royal Society of Chemistry.

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Troubleshooting & Optimization

Technical Support Center: 3-Bromo-6-methoxy-2-methylbenzoic Acid Acylation

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical optimization for the acylation workflow of 3-Bromo-6-methoxy-2-methylbenzoic acid . Due to the specific 2,6-disubstitution pattern (2-methyl, 6-methoxy), this molecule presents significant steric and electronic challenges that standard acylation protocols often fail to address.

This guide assumes the primary objective is the activation of this acid (to an acyl chloride or active ester) for subsequent coupling (e.g., Friedel-Crafts to synthesize Metrafenone-type scaffolds or amide coupling).

Case Reference: Optimization of Sterically Hindered Benzoic Acids

Status: Active Guide Applicable Compounds: 3-Bromo-6-methoxy-2-methylbenzoic acid (CAS: 220901-25-7) and related di-ortho substituted benzoates.

The Core Challenge: The "Di-Ortho" Effect

Before troubleshooting, you must understand why yields are low. This substrate suffers from the Di-Ortho Effect :

  • Steric Shielding: The carboxylic carbon is sandwiched between a methyl group (C2) and a methoxy group (C6). This physically blocks the approach of bulky chlorinating agents or nucleophiles.

  • Electronic Deactivation: The 6-methoxy group is a strong electron donor (

    
     effect). While this increases electron density on the ring, it renders the carbonyl carbon less electrophilic, making the initial attack by thionyl chloride (
    
    
    
    ) or nucleophiles thermodynamically sluggish.
  • Lewis Acid Sensitivity: In subsequent Friedel-Crafts acylation, the 6-methoxy group is highly susceptible to demethylation by strong Lewis acids (like

    
    ), leading to phenolic impurities (3-bromo-6-hydroxy-2-methylbenzoic acid derivatives).
    

Phase I: Activation (Acid Acyl Chloride)

The most common failure point is the incomplete conversion to the acyl chloride. Standard reflux with thionyl chloride (


) is often insufficient for this substrate.
Optimized Protocol: The Vilsmeier-Haack Activation

To overcome steric hindrance, you must use Oxalyl Chloride with catalytic DMF . This generates the Vilsmeier imidoyl chloride intermediate, which is less sterically demanding and more electrophilic than bulk


.
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

  • Solvent: Suspend 1.0 eq of 3-Bromo-6-methoxy-2-methylbenzoic acid in anhydrous Dichloromethane (DCM) (concentration ~0.5 M). Do not use ether or THF.

  • Catalyst: Add DMF (Dimethylformamide) (0.05 – 0.1 eq). Crucial: Do not omit.

  • Reagent: Add Oxalyl Chloride (1.2 – 1.5 eq) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours until gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) ceases completely.
  • Workup: Concentrate in vacuo. Co-evaporate with anhydrous toluene (

    
    ) to remove excess oxalyl chloride.
    
    • Checkpoint: The crude acyl chloride should be a yellow/orange oil or low-melting solid. Proceed immediately to the coupling step; do not store.

Data Comparison: Activation Reagents
ParameterThionyl Chloride (

)
Oxalyl Chloride + DMFRecommendation
Reaction Temp Reflux (80°C)0°C

RT
Oxalyl Chloride
Conversion Rate 60–75% (Incomplete)>95%Oxalyl Chloride
Impurity Profile Anhydride formation commonMinimalOxalyl Chloride
Steric Tolerance LowHigh (Active species is smaller)Oxalyl Chloride

Phase II: The Coupling (Friedel-Crafts Acylation)

If you are using this acid to acylate an aromatic ring (e.g., 1,2,3-trimethoxy-5-methylbenzene for Metrafenone synthesis), the choice of Lewis Acid is critical to prevent demethylation.

The Demethylation Trap

Using


 (Aluminum Chloride) is standard for Friedel-Crafts, but it coordinates with the 6-methoxy oxygen, facilitating nucleophilic attack by 

to cleave the methyl group.

Troubleshooting Guide for Coupling:

  • Issue: Product contains a phenol (-OH) instead of methoxy (-OMe).

    • Cause: Lewis Acid (

      
       or 
      
      
      
      ) was too strong or temperature was too high.
    • Fix 1 (Temperature Control): If using

      
      , keep reaction temperature strictly between -10°C and 0°C . Do not reflux.
      
    • Fix 2 (Alternative Catalyst): Switch to milder Lewis acids like

      
       (Tin(IV) Chloride)  or 
      
      
      
      . These are strong enough to catalyze acylation but have lower affinity for ether cleavage.

Visualizing the Mechanism & Workflow

The following diagrams illustrate the optimized activation pathway and a troubleshooting decision tree.

Diagram 1: Steric Activation via Vilsmeier Intermediate

This pathway shows why DMF is required to bypass the steric block at the carbonyl carbon.

ActivationPathway Acid 3-Bromo-6-methoxy- 2-methylbenzoic Acid (Sterically Hindered) Intermediate Activated Imidoyl Intermediate Acid->Intermediate Attack by Vilsmeier (Bypasses Sterics) OxCl Oxalyl Chloride + DMF (Cat.) Vilsmeier Vilsmeier Reagent (Active Species) OxCl->Vilsmeier In situ formation Vilsmeier->Intermediate AcylCl Acyl Chloride (Reactive Electrophile) Intermediate->AcylCl - CO, - CO2 - DMF

Caption: The catalytic cycle of DMF converts the bulky acid into a highly reactive imidoyl intermediate, overcoming the steric hindrance of the 2,6-substituents.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Warning Warning Sol_Temp Lower Temp to < 0°C Reduce AlCl3 equivalents Warning->Sol_Temp Solution Solution Start Problem: Low Yield in Acylation Check1 Is the Acyl Chloride forming completely? Start->Check1 Check2 Check IR: 1780 cm-1 band? Check TLC (MeOH quench) Check1->Check2 NoFormation No/Low Conversion Check2->NoFormation No YesFormation Good Conversion Check2->YesFormation Yes Sol_Oxalyl Switch to Oxalyl Chloride/DMF Avoid SOCl2 Reflux NoFormation->Sol_Oxalyl Step2 Problem is in Coupling Step YesFormation->Step2 Check3 Is the Methoxy group intact? Step2->Check3 Demethylated Product is Phenolic (OH) Check3->Demethylated No (OH present) NoReaction No Coupling Product Check3->NoReaction Yes (Starting Material) Demethylated->Warning Lewis Acid Cleavage! Sol_Cat Switch to SnCl4 or TiCl4 NoReaction->Sol_Cat

Caption: Diagnostic flow for isolating failure points between the activation phase (chloride formation) and the coupling phase.

Frequently Asked Questions (FAQ)

Q1: Can I use thionyl chloride (


) if I don't have oxalyl chloride? 
  • Answer: Yes, but you must modify the protocol. Do not rely on simple reflux. Add catalytic DMF (1-2 drops) and use Toluene as a solvent rather than running neat. The higher boiling point of toluene (110°C) helps, but the DMF is chemically necessary to form the reactive intermediate. Expect lower yields (60-70%) compared to the oxalyl chloride method.

Q2: Why is my product turning purple/dark during the Friedel-Crafts step?

  • Answer: This often indicates oxidation or decomposition of the methoxy group. 2,6-dimethoxy/bromo systems are electron-rich and prone to oxidation. Ensure your reaction is under strict inert atmosphere (

    
     or 
    
    
    
    ) and exclude moisture. If using
    
    
    , switch to
    
    
    or
    
    
    , as Iron(III) can act as an oxidant.

Q3: How do I monitor the conversion to the acid chloride?

  • Answer: TLC is difficult because the acid chloride hydrolyzes back to the acid on the plate.

    • Method: Take an aliquot, quench it with Methanol . Run TLC. If the spot moves to a higher

      
       (Methyl Ester) and the baseline spot (Acid) disappears, conversion is complete.
      

Q4: Is it necessary to isolate the acid chloride?

  • Answer: No, and it is not recommended due to instability. Remove the solvent/excess reagent in vacuo, re-dissolve in the coupling solvent (e.g., DCM or DCE), and use immediately.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis of (3-bromo-6-methoxy-2-methylphenyl)(2,3,4-trimethoxy-6-methylphenyl)methanone (Metrafenone).Link

  • Sigma-Aldrich. (n.d.). 3-Bromo-6-methoxy-2-methylbenzoic acid Product Data.Link

  • Wang, J., et al. (2023).[2][3][4] Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions.[5] Royal Society of Chemistry. Link

  • Jagtap, S. D., et al. (2019).[6] Thionyl Chloride Induced Convenient Synthesis of Benzamides from 3-Bromo-5-nitrobenzoic Acid.[6][7] European Chemical Bulletin.[6] Link

Sources

Removing excess thionyl chloride from 3-Bromo-6-methoxy-2-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis and Purification

Topic: Effective Removal of Excess Thionyl Chloride from 3-Bromo-6-methoxy-2-methylbenzoyl chloride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Nature of Purification

The conversion of carboxylic acids to acyl chlorides using thionyl chloride (SOCl₂) is a cornerstone of organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecules.[1] The synthesis of 3-Bromo-6-methoxy-2-methylbenzoyl chloride, a key precursor for the fungicide Metrafenone, is a prime example.[2] The reaction is typically run with an excess of thionyl chloride to drive the conversion to completion.[3] However, the successful isolation of a pure acyl chloride is entirely dependent on the complete removal of this excess reagent.

Residual thionyl chloride can interfere with subsequent reactions, especially moisture-sensitive processes like Friedel-Crafts acylations, leading to reduced yields and complex impurity profiles. This guide provides a comprehensive, field-tested framework for troubleshooting the removal of excess thionyl chloride, ensuring the integrity of your valuable acyl chloride product.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing excess thionyl chloride? A1: The two most common and effective methods are physical removal via distillation and chemical decomposition via quenching.[4]

  • Distillation: This is the preferred method for acyl chlorides as they are highly reactive towards water and other protic quenching agents.[4] Techniques include simple distillation, vacuum distillation, and azeotropic distillation.

  • Chemical Quenching: This involves adding a reactive agent like water, an alcohol, or a basic solution to decompose the thionyl chloride.[5][6] This method is generally not recommended for acyl chlorides due to the high risk of hydrolyzing the desired product.[6][7]

Q2: Which removal method is best for 3-Bromo-6-methoxy-2-methylbenzoyl chloride? A2: Given the hydrolytic instability of the acyl chloride functional group, distillation under reduced pressure , ideally combined with an azeotropic chase, is the most robust and reliable method. This approach physically removes the volatile thionyl chloride without introducing nucleophilic reagents that could degrade the product.

Q3: Why is azeotropic distillation with toluene so highly recommended? A3: Toluene forms a low-boiling azeotrope with thionyl chloride, allowing for its removal at a lower temperature than the boiling point of either pure substance. This is crucial for preventing thermal decomposition of the target molecule.[4] The process, often called an "azeotropic chase," involves adding dry toluene to the crude reaction mixture and evaporating it under reduced pressure. This is repeated several times to effectively "chase" out the last traces of thionyl chloride.[8][9][10]

Q4: What are the most critical safety precautions when working with thionyl chloride? A4: Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water, releasing hazardous sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[4][11][12] All manipulations must be conducted in a certified chemical fume hood.[13] Mandatory personal protective equipment (PPE) includes chemical safety goggles, a face shield, acid-resistant gloves (e.g., neoprene or rubber), and a lab coat.[13][14] Crucially, any vacuum setup (like a rotary evaporator or Schlenk line) must be protected with a base trap containing an alkaline solution (e.g., NaOH or KOH) to neutralize the corrosive acidic vapors before they can damage the pump.[4][15]

Q5: How can I be certain that all the thionyl chloride has been removed? A5: A preliminary, qualitative check is the absence of the characteristic sharp, pungent odor of thionyl chloride. However, for sensitive downstream applications, this is insufficient. The most reliable confirmation comes from analytical techniques. A clean ¹H NMR spectrum of the crude product, free of any signals attributable to thionyl chloride reaction byproducts, is a strong indicator. For more rigorous quantification, techniques like FTIR or GC-MS can be employed to detect any residual thionyl chloride.[4]

Visual Workflow: Synthesis and Purification Strategy

The following diagram outlines the logical workflow from the initial reaction to the isolation of the pure acyl chloride, emphasizing the critical decision-making process for purification.

A Reaction: 3-Bromo-6-methoxy-2-methylbenzoic Acid + Excess SOCl2 B Reaction Completion A->B C Purification Decision Point B->C D Method 1: Distillation (Recommended for Acyl Chlorides) C->D  Product is moisture-sensitive E Method 2: Quenching (Not Recommended) C->E  Product is stable to workup (Not applicable here) F Azeotropic 'Chase' with Dry Toluene D->F I Risk of Product Hydrolysis! E->I G Removal of Volatiles under Vacuum F->G H Pure 3-Bromo-6-methoxy-2-methylbenzoyl Chloride G->H

Caption: Logical workflow for the synthesis and purification of the target acyl chloride.

Troubleshooting Guide: Distillation Methods

Issue / Observation Probable Cause Expert Solution & Scientific Rationale
Product turns dark yellow or orange during distillation. Thermal Decomposition. The distillation temperature is too high. Thionyl chloride itself decomposes above 140°C, and your high-boiling point product may be sensitive to prolonged heating.[4][16]Employ vacuum distillation. Reducing the system pressure significantly lowers the boiling points of both thionyl chloride and the toluene azeotrope, allowing for efficient removal at a much lower, safer temperature (e.g., bath temperature < 50°C).[4][15]
Rotary evaporator tubing or pump oil is degrading. Corrosion from Acidic Vapors. Thionyl chloride hydrolysis, even with trace moisture, generates HCl and SO₂. These acidic gases are highly corrosive to standard tubing and can damage vacuum pump components.[4]Install a base trap. Place a gas scrubbing bottle or trap filled with a KOH or NaOH solution between the evaporator's cold trap and the vacuum pump. This will neutralize acidic vapors before they reach the pump. Ensure all tubing is chemically resistant.[4]
NMR analysis shows traces of thionyl chloride or related impurities remain. Inefficient Removal. A single evaporation may not be sufficient to remove all dissolved thionyl chloride, especially if a large excess was used.Perform multiple azeotropic chases. Add a volume of dry toluene (e.g., equal to the initial reaction solvent volume), concentrate the mixture under vacuum, and repeat this process 2-3 times. This ensures a more complete removal of the persistent reagent.[8]
Low yield of the final acyl chloride product. 1. Product Loss During Distillation. The product may be somewhat volatile under high vacuum. 2. Accidental Hydrolysis. Inadequate drying of glassware or use of non-anhydrous solvents.1. Use a well-chilled receiving flask. A cold trap cooled with dry ice/acetone or liquid nitrogen between your apparatus and the pump is essential to prevent volatile product from being lost into the vacuum line.[4] 2. Ensure rigorous anhydrous conditions. All glassware must be oven- or flame-dried, and all solvents must be certified anhydrous. The reaction and workup should be performed under an inert atmosphere (N₂ or Ar).[7]

Data Summary: Key Compound Properties

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Key Characteristics
Thionyl Chloride 118.9779Volatile, corrosive, reacts violently with water.[11]
Toluene 92.14110.6Forms a low-boiling azeotrope with thionyl chloride.
3-Bromo-6-methoxy-2-methylbenzoic acid (Starting Material)245.07N/A (Solid)The carboxylic acid precursor.[17]
3-Bromo-6-methoxy-2-methylbenzoyl chloride (Product)263.52 (Calculated)>250 (Estimated)High-boiling, moisture-sensitive acyl chloride.

Detailed Protocol: Azeotropic Removal of Thionyl Chloride

This protocol details the most reliable method for removing excess thionyl chloride from the reaction mixture using a rotary evaporator.

Apparatus Setup:

flask Reaction Flask Crude Product + SOCl₂ rotovap Rotary Evaporator flask->rotovap Attach condenser Condenser rotovap->condenser trap1 Cold Trap (Dry Ice/Acetone) condenser->trap1 Vapors receiving Receiving Flask condenser->receiving Collects Toluene/ SOCl₂ Azeotrope trap2 Base Trap (KOH Solution) trap1->trap2 pump Vacuum Pump trap2->pump

Caption: Recommended setup for safe vacuum distillation of thionyl chloride.

Step-by-Step Methodology:

  • Initial Concentration: After the reaction is deemed complete, cool the reaction flask to room temperature. Remove the bulk of the excess thionyl chloride using a rotary evaporator with a bath temperature set to 40°C. Do not apply a deep vacuum initially to avoid bumping.

  • First Azeotropic Chase: Once the initial volume is reduced, release the vacuum with an inert gas (N₂ or Ar). Add a volume of anhydrous toluene to the flask (e.g., 2-3 times the volume of the crude product).

  • Evaporation: Re-attach the flask to the rotary evaporator. Gradually reduce the pressure and evaporate the toluene-thionyl chloride azeotrope. The presence of the base trap is critical during this step.

  • Repeat Chase: Repeat steps 2 and 3 at least two more times to ensure all residual thionyl chloride is removed.[8]

  • Final Drying: After the final toluene chase, leave the flask on the rotary evaporator under high vacuum for an additional 15-30 minutes to remove any remaining solvent, yielding the crude 3-Bromo-6-methoxy-2-methylbenzoyl chloride, which can be used directly or purified further if necessary.

References

  • LookChem: General procedures for the purification of Acid chlorides.[Link]

  • ResearchGate: How to remove thionyl chloride after reaction?[Link]

  • New Jersey Department of Health: Hazard Summary: THIONYL CHLORIDE.[Link]

  • Standard Operating Procedures: SOP 0079 - Thionyl Chloride.[Link]

  • Penta: Safety Data Sheet: Thionyl chloride.[Link]

  • ResearchGate: Acid Chloride/ chloroformate purification?[Link]

  • Inchem.org: ICSC 1409 - THIONYL CHLORIDE.[Link]

  • Google Patents:US2748151A - Purific
  • Pharmacy 180: Acid Chlorides - Functional Group Synthesis.[Link]

  • Reddit r/Chempros: How to efficiently remove thionyl chloride SOCl2?[Link]

  • ACS Publications: Neutralization of a Toluene Waste Stream Containing Thionyl Chloride.[Link]

  • Google Patents:US6727384B1 - Method for purifying acid chlorides.
  • Reddit r/Chempros: Removal of Thionyl Chloride with rotovap.[Link]

  • KGROUP: Quenching Reactive Substances.[Link]

  • Organic Syntheses: 7-methoxyphthalide.[Link]

  • Reddit r/chemistry: Removing thionyl chloride.[Link]

  • Organic Syntheses: Working with Hazardous Chemicals.[Link]

  • PubChem: 3-Bromo-2-methylbenzoyl chloride.[Link]

  • Supporting Information: Synthesis of 3.[Link]

  • PubChem: 3-Bromo-6-methoxy-2-methylbenzoic acid.[Link]

  • ResearchGate: Can any one suggest an efficient method to distill thionyl chloride?[Link]

  • International Journal of Chemical Engineering and Applications: Develop New Approaches to the Synthesis of N, N, N-triethyl-4-[(Hexahydro-2-oxo-1H-azepin-1-yl) Carbonyl]-Bromine/Chloride.[Link]

  • ResearchGate: THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS.[Link]

  • Supporting Information: General procedure B.[Link]

  • Master Organic Chemistry: Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.[Link]

  • Chemsrc: 3-Methoxy-2-methylbenzoyl chloride.[Link]

  • ResearchGate: (PDF) THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS.[Link]

Sources

Technical Support Center: Purification of 3-Bromo-6-methoxy-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 3-Bromo-6-methoxy-2-methylbenzoic acid via recrystallization. It provides detailed protocols, troubleshooting advice, and answers to frequently asked questions, grounded in established chemical principles.

Compound Profile: 3-Bromo-6-methoxy-2-methylbenzoic acid

Understanding the physicochemical properties of the target compound is the cornerstone of developing a successful recrystallization protocol. These properties dictate solvent selection and experimental conditions.

PropertyValueSource
CAS Number 220901-25-7[1][2]
Molecular Formula C₉H₉BrO₃[2][3]
Molecular Weight 245.07 g/mol [2][3]
Appearance White or off-white crystalline solid[4]
Polarity Moderately polar, with a carboxylic acid group, a methoxy group, and a bromine atom on an aromatic ring.[5]
Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[2]

Core Protocol: Recrystallization Workflow

Recrystallization purifies a solid by leveraging differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[6] The ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures, while impurities remain either insoluble at high temperatures or soluble at low temperatures.

G cluster_prep Preparation cluster_main Recrystallization Process cluster_end Completion start Start: Crude 3-Bromo-6-methoxy-2-methylbenzoic acid solvent_selection Solvent Selection: Perform small-scale solubility tests start->solvent_selection Identify suitable solvent dissolution 1. Dissolution: Add minimum amount of boiling solvent to dissolve crude solid solvent_selection->dissolution hot_filtration 2. Hot Gravity Filtration (Optional): Remove insoluble impurities dissolution->hot_filtration If solution is not clear cooling 3. Crystallization: Cool solution slowly to room temperature, then in an ice bath dissolution->cooling If solution is clear hot_filtration->cooling vacuum_filtration 4. Isolation: Collect crystals via vacuum filtration cooling->vacuum_filtration washing 5. Washing: Rinse crystals with a minimal amount of ice-cold solvent vacuum_filtration->washing drying 6. Drying: Dry crystals under vacuum or in a desiccator washing->drying end End: Pure Crystals drying->end G problem Problem Encountered no_crystals No Crystals Form Upon Cooling problem->no_crystals oiling_out An Oil Forms Instead of Crystals problem->oiling_out low_yield Low Yield of Purified Crystals problem->low_yield sol_too_much_solvent Cause: Too much solvent used. Solution: Re-heat to boil off some solvent and re-cool. no_crystals->sol_too_much_solvent sol_supersaturated Cause: Solution is supersaturated. Solution 1: Scratch inner wall of the flask with a glass rod. Solution 2: Add a 'seed crystal'. no_crystals->sol_supersaturated sol_cooling_fast Cause: Cooling too rapidly. Solution: Re-heat to dissolve oil, allow to cool more slowly. oiling_out->sol_cooling_fast sol_impurities Cause: High impurity concentration. Solution: Re-heat, add more solvent, and re-cool slowly. If problem persists, consider purification by chromatography. oiling_out->sol_impurities sol_excess_solvent Cause: Excess solvent used. Solution: Concentrate the mother liquor to obtain a second crop of crystals. low_yield->sol_excess_solvent sol_premature_crystals Cause: Premature crystallization during hot filtration. Solution: Properly pre-heat funnel and flask before filtering. low_yield->sol_premature_crystals sol_wash Cause: Washing with too much or warm solvent. Solution: Always use minimal amount of ice-cold solvent for washing. low_yield->sol_wash

Caption: A decision tree for troubleshooting common recrystallization problems.

Q: My solution has cooled, but no crystals have formed. What should I do?

A: This is a very common issue that can arise from two primary causes:

  • Excess Solvent: You may have used too much solvent, meaning the solution is not saturated enough for crystals to form even when cold. The remedy is to gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the benzoic acid derivative, and then attempt to cool it again. [7][8]2. Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its normal solubility limit, but crystallization has not been initiated. [8]You can induce crystallization by:

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin. [9] * Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template onto which other molecules can deposit, initiating crystallization. [8][9] Q: Instead of solid crystals, an oil has separated from the solution. How do I fix this?

A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities that depress the melting point of the mixture. [7][8]To resolve this:

  • Reheat the solution until the oil completely redissolves.

  • Add a small amount of additional solvent to lower the saturation point.

  • Allow the solution to cool much more slowly. You can insulate the flask to slow the rate of heat loss. This gives the molecules more time to arrange themselves into an ordered crystal lattice rather than separating as a disordered liquid. [8]4. If oiling out persists, the impurity level may be too high for recrystallization to be effective, and an alternative purification method like column chromatography should be considered. [8] Q: My final yield of pure crystals is very low. What went wrong?

A: A low yield can result from several factors during the procedure:

  • Using too much solvent: This is the most frequent cause. A significant portion of your product will remain dissolved in the mother liquor even after cooling. [7]To recover some of this, you can try to evaporate a portion of the solvent from the filtrate and cool it again to obtain a "second crop" of crystals, though these may be less pure.

  • Premature crystallization: If you performed a hot filtration and did not adequately preheat your funnel and receiving flask, the product may have crystallized in the funnel and been discarded with the insoluble impurities. [7]3. Improper washing: Washing the collected crystals with solvent that was not ice-cold, or simply using too much washing solvent, can dissolve a substantial amount of your purified product. [7]

Frequently Asked Questions (FAQs)

Q1: How do I know which solvent to choose without extensive testing?

A1: While small-scale tests are the most reliable method, you can make an educated guess based on the principle of "like dissolves like." 3-Bromo-6-methoxy-2-methylbenzoic acid has a polar carboxylic acid group and a moderately nonpolar substituted benzene ring. Therefore, solvents of intermediate polarity, such as ethanol or acetone, are often good starting points. [10]Using a mixed-solvent system, like ethanol and water, is also a powerful technique. The compound is dissolved in the "good" solvent (e.g., hot ethanol) in which it is highly soluble, and then the "bad" solvent (e.g., water), in which it is poorly soluble, is added dropwise until the solution becomes cloudy (the cloud point). Reheating to get a clear solution and then slow cooling can yield excellent crystals. [10] Q2: How can I confirm that my recrystallized product is pure?

A2: The most common and accessible method for assessing the purity of a crystalline solid is by measuring its melting point. [9]A pure compound typically has a sharp melting point range (usually < 2°C). Impurities tend to depress and broaden the melting point range. Compare your experimental melting point to the literature value. A successful recrystallization should result in a melting point that is higher and sharper than that of the crude starting material.

Q3: Is it possible to recrystallize a compound that is already of high purity?

A3: Yes, but it will likely result in a significant loss of material with little to no increase in purity. Recrystallization is most effective when there is a meaningful difference in concentration between the desired compound and the impurities. Attempting to recrystallize a >99% pure compound will inevitably lead to product loss in the mother liquor, as no solute is completely insoluble in the cold solvent.

Q4: What are the potential sources of impurities in my crude 3-Bromo-6-methoxy-2-methylbenzoic acid?

A4: Impurities can originate from several sources, including unreacted starting materials from the synthesis, byproducts from side reactions (e.g., isomers from the bromination step), or residual solvents and reagents. [11][12]For instance, in syntheses involving bromination of benzoic acid derivatives, isomers or di-brominated products can be common impurities. [4][12]

References

  • ChemicalBook. (2025). 3-Bromo-6-methoxy-2-methylbenzoic acid | 220901-25-7.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • University of Calgary, Department of Chemistry. (n.d.). Recrystallisation.
  • PubChem. (2025). 3-Bromo-6-methoxy-2-methylbenzoic acid.
  • BenchChem. (n.d.). 3-Bromo-6-methoxy-2-methylbenzoic acid | 220901-25-7.
  • BenchChem. (2025). Technical Support Center: Purification of Crude 3-Bromobenzoic Acid by Recrystallization.
  • College Chemistry Tutorials. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid.
  • Sigma-Aldrich. (n.d.). 3-Bromo-6-methoxy-2-methylbenzoic acid.
  • Global Substance Registration System. (n.d.). 3-BROMO-6-METHOXY-2-METHYLBENZOIC ACID.
  • Thermo Scientific Chemicals. (n.d.). 3-Bromo-2-methylbenzoic acid, 97% 1 g.
  • University of Nebraska-Lincoln, Department of Chemistry. (n.d.). Recrystallization of Benzoic Acid.
  • PubChemLite. (n.d.). 3-bromo-6-methoxy-2-methylbenzoic acid (C9H9BrO3).
  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (3-bromo-6-methoxy-2-methylphenyl)(2,3,4-trimethoxy-6-methylphenyl)methanone (Metrafenone).
  • Journal of Chemical & Engineering Data. (2020). Determination and Analysis of Solubility of 3-Bromo-2-Methylbenzoic Acid in Different Solvent Systems at Different Temperatures (T = 278.15–328.15 K).
  • Google Patents. (n.d.). CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.

Sources

Solving solubility issues of 3-Bromo-6-methoxy-2-methylbenzoic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-6-methoxy-2-methylbenzoic acid

Welcome to the technical support center for 3-Bromo-6-methoxy-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges associated with this compound. Our approach is rooted in foundational physicochemical principles to empower you to not only solve immediate issues but also to proactively design robust experimental and formulation strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and properties of 3-Bromo-6-methoxy-2-methylbenzoic acid.

Q1: Why is 3-Bromo-6-methoxy-2-methylbenzoic acid poorly soluble in neutral aqueous solutions?

A1: The poor aqueous solubility is primarily due to the molecule's structural characteristics. It is a substituted benzoic acid, and its solubility is a delicate balance between its polar carboxylic acid group and its largely non-polar, rigid aromatic ring system.[1][2] The bromine, methoxy, and methyl substituents contribute to its lipophilicity (fat-solubility), further reducing its affinity for water. The molecule's crystalline structure can also contribute to low solubility, as energy is required to break the crystal lattice before dissolution can occur.

Q2: What are the key physicochemical properties I should be aware of?

A2: Understanding the fundamental properties is critical for troubleshooting. While extensive experimental data for this specific molecule is not widely published, we can rely on computed values and data from analogous structures.

PropertyEstimated ValueSourceSignificance for Solubility
Molecular Weight 245.07 g/mol [3][4][5]Influences the mass of compound needed for molar concentrations.
XLogP3 2.5[3]A positive LogP value indicates higher solubility in lipids than in water (hydrophobicity), predicting poor aqueous solubility.
pKa (Predicted) ~3.5 - 4.5Analogous to Benzoic Acid (4.20)[6]The carboxylic acid group's pKa is crucial. At a pH below its pKa, the compound is in its neutral, less soluble form. Above the pKa, it deprotonates to form a more soluble carboxylate salt.
Hydrogen Bond Acceptors 3 (two oxygens, one bromine)[3]These sites can interact with water, but are offset by the large non-polar regions.

Q3: What is the single most effective initial strategy to try for dissolving this compound in an aqueous buffer?

A3: The most direct and effective initial strategy is pH adjustment .[7][8] Since this is a carboxylic acid, its solubility is highly pH-dependent. By raising the pH of the aqueous solution to approximately 2 units above the compound's pKa (e.g., to pH 6.5 or higher), you convert the neutral, poorly soluble acid (R-COOH) into its much more soluble anionic salt form (R-COO⁻). This is a direct application of the Henderson-Hasselbalch principle to solubility.[9][10][11][12]

Part 2: In-Depth Troubleshooting Guides

This section provides structured, step-by-step guidance for overcoming specific solubility challenges you may encounter during your research.

Guide 1: Preparing an Aqueous Stock Solution Using pH Adjustment

Problem: "I need to prepare a 10 mM stock solution of 3-Bromo-6-methoxy-2-methylbenzoic acid in a phosphate buffer for a cell-based assay, but it won't dissolve."

Underlying Principle: The solubility of an ionizable compound like a carboxylic acid increases dramatically when it is converted into its salt form.[1] The Henderson-Hasselbalch equation dictates that at a pH well above the pKa, the equilibrium shifts almost entirely to the ionized, more soluble species.[10][13]

  • Initial Weighing: Weigh out the required mass of 3-Bromo-6-methoxy-2-methylbenzoic acid for your target concentration and volume (e.g., 2.45 mg for 1 mL of a 10 mM solution).

  • Initial Suspension: Add a fraction of your final volume (e.g., 50-70%) of the desired aqueous buffer (e.g., PBS, pH 7.4) to the solid compound. It will likely form a slurry or suspension.

  • Basic Solution Preparation: Prepare a dilute basic solution, such as 0.1 M or 1 M NaOH.

  • Titration and Dissolution: While stirring or vortexing the suspension, add the basic solution dropwise. The solid should begin to dissolve as the pH increases and the carboxylate salt is formed.

  • pH Monitoring: Monitor the pH of the solution using a calibrated pH meter. Continue adding the base until all the solid has dissolved. The final pH will likely be above 7.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining buffer to reach the final target volume.

  • Final pH Check & Adjustment: Check the final pH. If it is too high for your experimental system, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl). Be cautious: if the pH drops below the compound's effective pKa, it may precipitate.

  • Sterile Filtration: For cell-based assays, sterile filter the final stock solution through a 0.22 µm syringe filter.

Expert Tip: Always add acid to water (or buffer) and base to buffer.[14] Preparing the stock at a higher concentration (e.g., 100 mM) in a small volume of base and then diluting it into your final buffer can be a more efficient workflow.[15][16][17][18]

Guide 2: Using Co-solvents for Non-pH Sensitive Applications

Problem: "My experiment is pH-sensitive, and I cannot raise the pH. How can I dissolve the compound?"

Underlying Principle: Co-solvents are water-miscible organic solvents that improve the solubility of non-polar compounds by reducing the polarity of the aqueous medium.[19][] They disrupt the hydrogen bonding network of water, making it more favorable for the non-polar regions of the solute to be accommodated.[]

Sources

Technical Support Center: Optimizing Friedel-Crafts Reaction Conditions for Metrafenone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of Metrafenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions concerning the pivotal Friedel-Crafts acylation step in the Metrafenone synthesis pathway. Our goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of this reaction and optimize your experimental outcomes.

The synthesis of Metrafenone, or (3'-bromo-2,3,4,6'-tetramethoxy-2',6-dimethylbenzophenone), critically relies on a Friedel-Crafts acylation reaction. This involves the coupling of an appropriately substituted benzoyl chloride with a substituted toluene derivative in the presence of a Lewis acid catalyst.[1][2] While a cornerstone of organic synthesis, this reaction is notoriously sensitive to a variety of parameters that can significantly impact yield, purity, and scalability.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the Friedel-Crafts acylation for Metrafenone synthesis.

Q1: What is the core mechanism of the Friedel-Crafts acylation reaction?

A1: The reaction is a classic electrophilic aromatic substitution (EAS).[3][4] It proceeds in several key steps:

  • Generation of the Electrophile: A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with the acyl chloride to form a highly electrophilic acylium ion (R-C≡O⁺), which is stabilized by resonance.[5][6]

  • Electrophilic Attack: The electron-rich aromatic ring (the substituted toluene moiety) acts as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[5][7]

  • Restoration of Aromaticity: A weak base, typically AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, restoring the aromatic ring and regenerating the AlCl₃ catalyst.[4][7]

  • Product-Catalyst Complexation: The ketone product, being a Lewis base, forms a stable complex with the Lewis acid catalyst. This is a crucial point, as it sequesters the catalyst. An aqueous work-up is required to hydrolyze this complex and liberate the final ketone product.[5][8][9]

Q2: Why are stoichiometric amounts of the Lewis acid catalyst often required?

A2: Unlike many other catalytic reactions, Friedel-Crafts acylations demand at least a stoichiometric amount (1 equivalent or more) of the Lewis acid relative to the acylating agent.[8] This is due to the strong interaction between the carbonyl oxygen (a Lewis base) of the resulting aryl ketone product and the Lewis acid (e.g., AlCl₃).[10][11] This complexation effectively removes the catalyst from the reaction cycle.[4][11] Therefore, to ensure the reaction proceeds to completion, enough catalyst must be present to activate the acyl chloride and to be complexed by the product.

Q3: What are the most common Lewis acids for this reaction, and how do they compare?

A3: Aluminum chloride (AlCl₃) is the most powerful and widely used Lewis acid for Friedel-Crafts acylation due to its high activity.[1][3] However, other Lewis acids can be employed, sometimes offering milder conditions or different selectivity. The choice of catalyst is a critical optimization parameter.

CatalystTypical AmountActivityKey Considerations
Aluminum Chloride (AlCl₃) ≥ 1 equivalentVery HighHighly moisture-sensitive; can cause charring at elevated temperatures.[11][12] Requires vigorous quenching.[13]
Iron(III) Chloride (FeCl₃) Catalytic to StoichiometricModerate to HighLess reactive than AlCl₃, can be a milder alternative.[1][14] Also moisture-sensitive.[15]
Zinc Chloride (ZnCl₂) StoichiometricModerateGenerally requires higher temperatures; a good option for activated substrates.[1][14]
Metal Triflates (e.g., Bi(OTf)₃) CatalyticHighOften water-tolerant and can be used in smaller, truly catalytic amounts, representing a greener alternative.[12][14]

Q4: What solvents are suitable for the Friedel-Crafts acylation step?

A4: The ideal solvent should be inert to the strong Lewis acid and the reaction intermediates. It must also be anhydrous. Chlorinated solvents like dichloromethane (DCM) are common choices.[16] Non-polar solvents such as carbon disulfide (CS₂) can also be used and may influence regioselectivity.[10] For some substrates, polar solvents like nitrobenzene have been used, but this can alter the isomer distribution and complicates purification.[8][10]

Troubleshooting Guide for Metrafenone Synthesis

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: My reaction is yielding very little or no Metrafenone. What are the most likely causes?

A: This is the most common issue and can usually be traced to reagent quality or reaction setup.

  • Cause 1: Catalyst Inactivity due to Moisture.

    • Explanation: Lewis acids like AlCl₃ and FeCl₃ are extremely sensitive to moisture.[8][11] Water will hydrolyze the catalyst, rendering it completely inactive.[10][15]

    • Solution:

      • Ensure Dry Glassware: Oven-dry all glassware overnight and cool it in a desiccator or under a stream of inert gas (Nitrogen or Argon) just before use.[16]

      • Use Anhydrous Reagents: Use freshly opened, anhydrous grade solvents and reagents. Anhydrous AlCl₃ should be a fine, white to pale-yellow powder; if it is clumpy or discolored, its activity may be compromised.[13]

      • Maintain an Inert Atmosphere: Assemble the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the flask.[16][17]

  • Cause 2: Insufficient Catalyst Loading.

    • Explanation: As detailed in the FAQs, the ketone product sequesters the Lewis acid catalyst in a stable complex.[4][10] If you use only a catalytic amount, the reaction will stop as soon as a small amount of product is formed.

    • Solution: Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (typically the benzoyl chloride derivative). In some cases, a slight excess may be beneficial.

  • Cause 3: Sub-optimal Reaction Temperature.

    • Explanation: The reaction requires energy to overcome its activation barrier, but excessive heat can promote side reactions, decomposition of starting materials, or polymerization, leading to the formation of tarry materials.[8]

    • Solution:

      • Controlled Addition: The initial formation of the acylium ion complex is often exothermic.[16] Add the acyl chloride solution dropwise to the cooled (0 °C ice bath) suspension of the Lewis acid in the solvent.[10]

      • Gradual Warming: After the addition is complete, allow the reaction to warm to room temperature and stir for a designated period. Monitor the reaction by TLC. Gentle heating or reflux may be required to drive the reaction to completion, but this must be determined empirically.

Issue 2: Formation of Unexpected Isomers or Byproducts

Q: I'm observing multiple spots on my TLC plate, and the final product is a mixture of isomers. How can I improve regioselectivity?

A: Regioselectivity is primarily dictated by the directing effects of the substituents on the aromatic ring. However, conditions can play a role.

  • Explanation: The methoxy and methyl groups on the toluene ring are ortho-, para-directing activators. The Friedel-Crafts acylation will occur at the position most electronically and sterically favored. In the synthesis of Metrafenone, the acylation is designed to occur at a specific non-brominated position on the substituted toluene.

  • Solution:

    • Solvent Choice: The polarity of the solvent can influence isomer distribution. Non-polar solvents like dichloromethane or carbon disulfide often favor the kinetically controlled product.[10]

    • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the desired isomer by favoring the pathway with the lowest activation energy.

    • Lewis Acid Choice: A bulkier Lewis acid or a milder one might offer different steric hindrance around the reaction center, potentially improving selectivity.

Issue 3: Difficult Reaction Work-up and Product Isolation

Q: The work-up is problematic, forming emulsions or a tarry residue. How can I achieve a cleaner work-up?

A: This often stems from an improper quenching procedure.

  • Explanation: The reaction of excess, highly reactive AlCl₃ with water is violently exothermic and produces HCl gas and aluminum hydroxides, which can lead to emulsions and difficult-to-filter solids.[10]

  • Solution: Careful Quenching Protocol

    • Cool the Reaction Mixture: Before quenching, cool the reaction flask back down in an ice bath.

    • Slow Addition to Ice/Acid: Slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice and concentrated HCl.[10][16] Never add water directly to the reaction mixture. The acid helps to keep the aluminum salts dissolved as soluble aluminum complexes.

    • Vigorous Stirring: Ensure vigorous stirring during the quench to dissipate heat and break up any solids.

    • Extraction: After the quench is complete, transfer the mixture to a separatory funnel for extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[10]

Issue 4: Challenges in Final Product Purification

Q: My crude product is difficult to purify by recrystallization alone. What are my options?

A: If byproducts have similar polarity to Metrafenone, co-crystallization can occur.

  • Solution 1: Column Chromatography.

    • This is a highly effective method for separating compounds with similar polarities. Use silica gel with a solvent gradient system, such as hexane-ethyl acetate, to elute the different components.[1]

  • Solution 2: Optimized Recrystallization.

    • Experiment with different solvent systems. A patent for a crystalline form of Metrafenone suggests solvents like xylene or methyl t-butyl ether.[1][18] Dissolving the crude material in a minimal amount of hot solvent and allowing for slow cooling can yield high-purity crystals.[1] A two-solvent system (one in which the compound is soluble and one in which it is sparingly soluble) can also be highly effective.

Visualizing the Process
The Reaction Mechanism

The diagram below illustrates the fundamental steps of the Friedel-Crafts acylation, from the formation of the electrophile to the final product.

Friedel_Crafts_Acylation cluster_reactants Step 1: Electrophile Generation cluster_product Step 3 & 4: Deprotonation & Complexation AcylCl Acyl Chloride (R-CO-Cl) Acylium Acylium Ion (R-C≡O⁺ + AlCl₄⁻) AcylCl->Acylium Activation LewisAcid Lewis Acid (AlCl₃) LewisAcid->Acylium SigmaComplex Step 2: Nucleophilic Attack (Sigma Complex) Acylium->SigmaComplex Electrophilic Attack Aromatic Aromatic Ring (Substituted Toluene) Aromatic->SigmaComplex KetoneComplex Ketone-AlCl₃ Complex SigmaComplex->KetoneComplex Deprotonation (AlCl₄⁻) FinalProduct Final Product (Metrafenone) KetoneComplex->FinalProduct Aqueous Work-up

Caption: Mechanism of Friedel-Crafts Acylation for Metrafenone.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve common issues during the reaction.

Troubleshooting_Workflow Start Low or No Yield Observed Catalyst_Check Check Catalyst Integrity Start->Catalyst_Check Primary Check Conditions_Check Review Reaction Conditions Start->Conditions_Check Secondary Check Workup_Check Difficult Work-up? Start->Workup_Check Post-Reaction Moisture Moisture Contamination? Catalyst_Check->Moisture Yes Stoichiometry Insufficient Catalyst? Catalyst_Check->Stoichiometry No Sol_Moisture Use Anhydrous Reagents & Inert Atmosphere Moisture->Sol_Moisture Sol_Stoichiometry Use >= 1.1 eq. of Lewis Acid Stoichiometry->Sol_Stoichiometry Temperature Incorrect Temperature? Conditions_Check->Temperature Sol_Temp Optimize: Cool addition, then warm as needed. Monitor via TLC. Temperature->Sol_Temp Quenching Improper Quenching? Workup_Check->Quenching Sol_Quench Pour reaction mix slowly into ice/conc. HCl Quenching->Sol_Quench

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

Disclaimer: This is a representative example and may require optimization for specific substrates and scale. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.[13][19]

Materials:

  • Substituted Benzoyl Chloride (1.0 eq.)

  • Substituted Toluene Derivative (1.0-1.2 eq.)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1-1.3 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Glassware Preparation: Ensure all glassware (a three-neck round-bottom flask, addition funnel, condenser) is thoroughly oven-dried and assembled under an inert atmosphere (N₂ or Ar).[16][17]

  • Reagent Setup:

    • To the three-neck flask, add anhydrous AlCl₃ (1.1 eq.) and anhydrous DCM. Stir the suspension mechanically. Cool the flask to 0 °C using an ice-water bath.[10]

    • In the addition funnel, prepare a solution of the substituted benzoyl chloride (1.0 eq.) in anhydrous DCM.

  • Reaction Execution:

    • Add the benzoyl chloride solution dropwise from the addition funnel to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the internal temperature below 5 °C. The reaction can be exothermic.[16]

    • After the addition is complete, add a solution of the substituted toluene derivative (1.1 eq.) in anhydrous DCM dropwise in a similar manner.

    • Once all reagents are added, remove the ice bath and allow the mixture to stir at room temperature.

  • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating may be applied if the reaction is sluggish.

  • Work-up (Quenching):

    • Prepare a beaker with a vigorously stirred mixture of crushed ice and concentrated HCl.

    • Cool the reaction flask back to 0 °C.

    • Slowly and carefully pour the reaction mixture into the ice/HCl slurry.[10][16]

    • Transfer the entire mixture to a separatory funnel.

  • Extraction and Isolation:

    • Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers. Wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude Metrafenone.[10]

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., xylene, MTBE) or by silica gel column chromatography.[1]

References
  • A Comparative Guide to Greener Alternatives for Friedel-Crafts Acylation - Benchchem. (n.d.).
  • Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes - Benchchem. (n.d.).
  • troubleshooting low yields in Friedel-Crafts reactions using FeCl3·6H2O - Benchchem. (n.d.).
  • Friedel Crafts Reaction - SATHEE. (n.d.).
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17).
  • Experiment 1: Friedel-Crafts Acylation. (n.d.).
  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).
  • Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene - JoVE. (2025, May 22).
  • Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions - Benchchem. (n.d.).
  • Friedel-Crafts Acylation - Chemistry Steps. (2025, June 20).
  • Preparation method of metrafenone - WIPO Patentscope. (2020, November 17).
  • 4.7 Friedel–Crafts Reactions – Organic Chemistry II - KPU Pressbooks. (n.d.).
  • How to optimize Friedel-Crafts acylation reaction conditions. - Benchchem. (n.d.).
  • troubleshooting common issues in Friedel-Crafts reactions - Benchchem. (n.d.).
  • Friedel–Crafts reaction - Wikipedia. (n.d.).
  • 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020, May 30).
  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent - RSC Publishing. (2025, September 1).
  • SAFETY DATA SHEET - Lab Alley. (2025, July 2).
  • (PDF) SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION - ResearchGate. (2018, September 13).
  • Seeking Alternative Catalyst Solutions | Pharmaceutical Technology. (2014, June 2).
  • Friedel–Crafts Acylation - Sigma-Aldrich. (n.d.).
  • Metrafenone | 220899-03-6 | Benchchem. (n.d.).
  • Friedel-Crafts Alkylation Reaction - Mettler Toledo. (n.d.).
  • Aluminum chloride, anhydrous MSDS. (2005, October 9).
  • Pyriofenone: Synthesis and Application - ChemicalBook. (2024, February 5).
  • Safety Data Sheet: Aluminium chloride - Carl ROTH. (n.d.).
  • Preparation of Benzophenone - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2014, November 1).
  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems - YouTube. (2017, July 5).
  • 15.12: Limitations of Friedel-Crafts Alkylations - Chemistry LibreTexts. (2015, July 18).
  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline. (n.d.).
  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.).
  • The Friedel-Crafts Reaction - UC Berkeley. (2014, February 27).
  • WO2021175029A1 - A novel form of metrafenone, a process for its preparation and use of the same - Google Patents. (2006, May 15).
  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. (n.d.).
  • Metrafenone Active Ingredient Renewal - BASF – Agriculture. (n.d.).
  • Friedel Crafts Alkylation and Acylation | Complete Breakdown | Organic Chemistry 18.2. (2021, March 4).
  • Friedel-Crafts Handout. (n.d.).
  • Metrafenone: studies on the mode of action of a novel cereal powdery mildew fungicide. (2006, May 15).
  • Metrafenone: Studies on the mode of action of a novel cereal powdery mildew fungicide. (2025, August 10).
  • Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Publishing. (n.d.).
  • FRIEDEL-CRAFTS ACETYLATION OF 1- AND 2-METHYLNAPHTHALENE By HUBERT EMMANUEL STORR Bachelor of Science Langston University Langst. (n.d.).

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Technical Support Center: Purification of 3-Bromo-6-methoxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-Bromo-6-methoxy-2-methylbenzoic acid. The following sections detail common challenges and their resolutions, focusing on the underlying scientific principles to empower you to optimize your separation strategies.

Section 1: Understanding the Compound and Potential Impurities

Before attempting any purification, it is crucial to understand the properties of the target compound and the likely impurities that may be present from its synthesis.

Q1: What are the key physical and chemical properties of 3-Bromo-6-methoxy-2-methylbenzoic acid?

A1: 3-Bromo-6-methoxy-2-methylbenzoic acid is a substituted aromatic carboxylic acid.[1] Its key properties are summarized in the table below. Understanding these properties, particularly its acidic nature due to the carboxylic acid group, is fundamental to designing effective purification strategies like acid-base extraction.

PropertyValueSource
Molecular FormulaC9H9BrO3[2][3]
Molecular Weight245.07 g/mol [2][3]
AppearanceSolid (typically colorless or white crystals)[1]
IUPAC Name3-bromo-6-methoxy-2-methylbenzoic acid[2]
AcidityAcidic due to the carboxylic acid functional group[1]

Q2: What are the common impurities I should expect when synthesizing 3-Bromo-6-methoxy-2-methylbenzoic acid?

A2: Impurities are highly dependent on the synthetic route employed. A common route to this and similar molecules is through the bromination of a substituted toluene, followed by oxidation of the methyl group, or through Grignard reactions with subsequent carboxylation.[4][5][6]

Potential impurities could include:

  • Starting Materials: Unreacted starting materials, such as 2-bromo-3-methylanisole or related precursors.

  • Isomeric Byproducts: Bromination of aromatic rings can sometimes lead to the formation of isomers, where the bromine atom is at a different position on the ring.

  • Over-brominated or Under-brominated Species: Depending on reaction conditions, you might have species with multiple bromine atoms or no bromine atom.

  • Byproducts from Side Reactions: For instance, if a Grignard reaction is used, hydrolysis of the Grignard reagent before carboxylation can lead to the corresponding des-carboxy compound. If oxidation is used, incomplete oxidation can leave behind the corresponding aldehyde or alcohol.

Section 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility. The ideal recrystallization solvent will dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble even at high temperatures.[7]

Q3: I've added a hot solvent, but my crude 3-Bromo-6-methoxy-2-methylbenzoic acid won't fully dissolve. What should I do?

A3: This is a common issue that can arise from a few different factors.

  • Insufficient Solvent: You may not have added enough solvent. Add small portions of the near-boiling solvent incrementally until the solid dissolves completely.[7] However, be cautious not to add an excessive amount, as this will reduce your final yield.[7]

  • Inappropriate Solvent: The chosen solvent may not be suitable for your compound. If a large volume of hot solvent is required, it's best to start over with a different solvent system.

  • Insoluble Impurities: It's possible that the undissolved material is an insoluble impurity. If you've added a reasonable amount of hot solvent and a solid remains, you should perform a hot filtration to remove it before allowing the solution to cool.

Q4: My compound has dissolved, but no crystals are forming upon cooling. What's the problem?

A4: Crystal formation, or nucleation, can sometimes be slow to initiate. Here are several techniques to induce crystallization:

  • Patience: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to further decrease the solubility.[8] Rapid cooling can sometimes trap impurities.

  • Scratching: Gently scratch the inside surface of the flask with a glass stirring rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure product, add it to the supersaturated solution.[8] This "seed crystal" provides a template for further crystallization.

  • Concentration: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[9]

Q5: After recrystallization, my yield is very low. How can I improve it?

A5: A low yield can be disappointing but is often rectifiable.

  • Avoid Excess Solvent: Using the minimum amount of hot solvent necessary to dissolve your compound is critical.[7]

  • Ensure Thorough Cooling: Make sure to cool your solution in an ice bath for a sufficient amount of time to maximize precipitation before filtration.

  • Minimize Transfer Losses: Be meticulous when transferring your crystals during filtration. Rinsing the flask with a small amount of the cold recrystallization solvent can help transfer any remaining crystals.[7]

Section 3: Troubleshooting Liquid-Liquid Extraction

Acid-base extraction is a highly effective method for separating acidic compounds like 3-Bromo-6-methoxy-2-methylbenzoic acid from neutral or basic impurities.[10] The principle lies in the differential solubility of the acidic compound and its salt form in organic and aqueous layers.

Q6: I've performed an acid-base extraction, but I'm not sure which layer is which (aqueous vs. organic). How can I tell?

A6: A simple trick is to add a few drops of water to the separatory funnel.[11] The water will mix with the aqueous layer, allowing you to identify it. Always remember to never discard any layer until you are certain you have isolated your product.[11]

Q7: An emulsion has formed at the interface of the two layers, and they won't separate. What should I do?

A7: Emulsions are a common problem in liquid-liquid extractions, often caused by vigorous shaking.[12] Here's how to address them:

  • Be Gentle: In the future, gently invert the separatory funnel several times rather than shaking it vigorously.[12]

  • Add Brine: Adding a saturated sodium chloride solution (brine) can help break an emulsion.[12] This increases the ionic strength of the aqueous layer, forcing the separation of the two phases.

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning them can force the layers to separate.[12]

  • Filtration: Passing the mixture through a phase separation filter paper can also be effective.[12]

Q8: I've acidified the basic aqueous layer, but my product is not precipitating out. What went wrong?

A8: This usually indicates an issue with the pH adjustment.

  • Check the pH: Use pH paper or a pH meter to ensure that the solution is sufficiently acidic. You may need to add more acid to reach a pH where the carboxylic acid is fully protonated and thus insoluble in water.

  • Concentration Issues: If your compound is present in a very low concentration, it might not precipitate even at the correct pH. In this case, you may need to extract the acidified aqueous solution with an organic solvent (like ethyl acetate or dichloromethane), and then evaporate the organic solvent to recover your product.

Section 4: Troubleshooting Column Chromatography

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase.[13] For carboxylic acids, special considerations are often necessary.

Q9: My compound is streaking or tailing on the TLC plate and the column. How can I get sharp bands?

A9: Streaking is a common issue when running carboxylic acids on silica gel. This is because the acidic protons of the carboxylic acid can interact strongly and in multiple ways with the slightly acidic silica gel.

  • Add Acid to the Eluent: Adding a small amount of a volatile acid, like acetic acid or formic acid (0.1-1%), to your mobile phase can suppress the deprotonation of your carboxylic acid.[13] This ensures that your compound is in a single, less polar, protonated form, leading to sharper bands and more consistent elution.[13]

  • Use a Different Stationary Phase: If streaking persists, consider using a different stationary phase. Reversed-phase C18 silica is often a good choice for purifying polar and acidic compounds.[14]

Q10: I'm not getting good separation between my product and an impurity. How can I improve the resolution?

A10: Improving separation in column chromatography involves optimizing several parameters.

  • Adjust Solvent Polarity: Carefully adjust the polarity of your eluent system. Use TLC to test various solvent mixtures to find the one that gives the best separation between your target compound and the impurities.

  • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased, can often provide better separation for components with different polarities.

  • Column Dimensions: Using a longer, narrower column can increase the number of theoretical plates and improve separation, although this will also increase the elution time.

  • Sample Loading: Do not overload the column. The amount of crude material should typically be a small fraction of the weight of the stationary phase.

Visual Workflows and Diagrams

To further clarify these processes, the following diagrams illustrate key workflows.

G cluster_0 Purification Workflow start Crude Product extraction Acid-Base Extraction start->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization Isolate Acidic Compound analysis Purity Analysis (TLC, HPLC, NMR) recrystallization->analysis Assess Purity chromatography Column Chromatography pure_product Pure Product chromatography->pure_product analysis->chromatography If Impurities Persist analysis->pure_product If Pure

Caption: General purification workflow for 3-Bromo-6-methoxy-2-methylbenzoic acid.

G cluster_1 Acid-Base Extraction Logic start Crude Mixture in Organic Solvent add_base Extract with Aqueous Base (e.g., NaHCO3) start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer: Neutral/Basic Impurities separate_layers->organic_layer aqueous_layer Aqueous Layer: Deprotonated Carboxylate Salt separate_layers->aqueous_layer acidify Acidify Aqueous Layer (e.g., with HCl) aqueous_layer->acidify precipitate Precipitate Pure Carboxylic Acid acidify->precipitate filter Filter and Dry precipitate->filter pure_acid Pure 3-Bromo-6-methoxy- 2-methylbenzoic acid filter->pure_acid

Caption: Decision and process flow for purification via acid-base extraction.

G cluster_2 Recrystallization Troubleshooting start No Crystals Formed check_solvent Too Much Solvent? start->check_solvent check_temp Is Solution Cold Enough? start->check_temp induce_nucleation Induce Nucleation start->induce_nucleation evaporate Evaporate Some Solvent check_solvent->evaporate ice_bath Use Ice Bath check_temp->ice_bath scratch Scratch Flask induce_nucleation->scratch seed Add Seed Crystal induce_nucleation->seed

Caption: Troubleshooting options when crystallization fails to initiate.

References

  • PubChem. (n.d.). 3-Bromo-6-methoxy-2-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Gibbs, H. D. (1928). Purification of benzoic acid and its derivatives. U.S. Patent 1,694,124.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • WordPress.com. (2015). Recrystallization of Benzoic Acid Objective. Retrieved from [Link]

  • Stolar, T., et al. (2023). COF-300 synthesis and colloidal stabilization with substituted benzoic acids. National Institutes of Health. Retrieved from [Link]

  • K-Jhil. (2023). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]

  • Pahlavan, J. (n.d.). EXPERIMENT 4 - Purification - Recrystallization of Benzoic acid. Retrieved from [Link]

  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • YouTube. (2022). Recrystallization of Benzoic Acid Pre-Lab Discussion (CTC 114 Wet Lab Techniques). Retrieved from [Link]

  • Leston, G. (1978). Process for the purification of benzoic acid. U.S. Patent 4,092,353.
  • Global Substance Registration System. (n.d.). 3-BROMO-6-METHOXY-2-METHYLBENZOIC ACID. Retrieved from [Link]

  • Reddit. (2019). What are some common mistakes when doing liquid-liquid extraction labs?. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Koch Modular. (n.d.). Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of carboxylic acids.
  • Reddit. (2016). Column chromatography of carboxylic acids?. Retrieved from [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3-Bromo-6-methoxy-2-methylbenzoic acid - HTTr Summary. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR Analysis of 3-Bromo-6-methoxy-2-methylbenzoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 3-Bromo-6-methoxy-2-methylbenzoic Acid Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts.

Executive Summary & Application Context

3-Bromo-6-methoxy-2-methylbenzoic acid is a highly functionalized aromatic scaffold, frequently utilized as a key intermediate in the synthesis of benzophenone-type fungicides (e.g., Metrafenone) and polyketide-mimicking pharmaceuticals.

In drug development and process chemistry, the critical analytical challenge is not merely assigning the spectrum, but differentiating this specific regioisomer from:

  • The Non-Brominated Precursor: (6-methoxy-2-methylbenzoic acid) during reaction monitoring.

  • Regioisomers: Specifically isomers where bromination occurs at the C4 or C5 positions, or where methyl/methoxy groups are transposed.

This guide provides a definitive spectral fingerprint for the target compound, contrasting it with these common alternatives to ensure structural integrity.

Structural Analysis & Electronic Environment

To interpret the NMR data accurately, we must first map the electronic environment of the benzene ring.

  • C1 (COOH): Electron-withdrawing group (EWG). Deshields ortho/para positions.

  • C2 (Methyl): Weak electron-donating group (EDG). Inductive shielding.

  • C3 (Bromine): Weakly deactivating but ortho-directing (in EAS). Heavy atom effect causes deshielding of the ortho proton (if present) and carbon.

  • C6 (Methoxy): Strong EDG (Resonance). Significantly shields the ortho and para positions.[1]

The Proton System: The molecule possesses a 1,2,3,6-tetrasubstituted benzene ring , leaving only two aromatic protons at C4 and C5 .

  • H4: Adjacent to Bromine (C3).[1] Deshielded.

  • H5: Adjacent to Methoxy (C6). Shielded.

  • Coupling: H4 and H5 are vicinal (neighbors). They will appear as an AB quartet (two doublets) with a characteristic ortho coupling constant (

    
     Hz).
    

Reference Spectral Data (Target Molecule)

Solvent: DMSO-d6 | Frequency: 400 MHz

AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Logic
COOH 12.8 - 13.2Broad Singlet1H-Acidic proton; exchangeable; shift varies with conc./temp.
Ar-H4 7.55 - 7.65Doublet1H8.6 HzDeshielded by ortho-Br and para-COOH.
Ar-H5 6.90 - 7.00Doublet1H8.6 HzShielded by ortho-OMe. Upfield relative to H4.
-OCH3 3.78 - 3.82Singlet3H-Characteristic methoxy region.
-CH3 2.25 - 2.35Singlet3H-Benzylic methyl group.

Critical QC Check: The integration ratio must be 1:1:1:3:3 (Acid:H4:H5:OMe:Me). Any deviation in the aromatic region suggests contamination by the non-brominated starting material.

Comparative Analysis: Target vs. Alternatives

Scenario A: Reaction Monitoring (Target vs. Precursor)

Context: Monitoring the bromination of 6-methoxy-2-methylbenzoic acid.

  • Precursor Profile: The starting material has three aromatic protons (H3, H4, H5). H3 and H4 are ortho (

    
     Hz), and H5 is meta to H3 (
    
    
    
    Hz).
  • Differentiation Marker:

    • Loss of Signal: The bromination at C3 replaces the H3 proton. In the precursor, H3 appears as a doublet/multiplet around 7.1–7.3 ppm. In the product, this signal disappears .

    • Pattern Simplification: The precursor shows a complex 3-spin system (ABC or ABX). The product simplifies to a clean 2-spin system (two doublets).

Scenario B: Regioisomer Differentiation (Target vs. 4-Bromo Isomer)

Context: Confirming regioselectivity. Did the bromine add to C3 (Ortho to Me) or C4 (Para to COOH)?

FeatureTarget (3-Bromo) Alternative (4-Bromo Isomer)
Substitution Pattern 1,2,3,6-substituted1,2,4,6-substituted
Remaining Protons H4 and H5 (Adjacent)H3 and H5 (Separated by Br)
Coupling Type Ortho Coupling Meta Coupling
Coupling Constant (

)
~ 8.5 Hz ~ 2.0 Hz
Visual Appearance Two strong doublets (roofing effect possible)Two singlets (or finely split doublets)

Experimental Protocol for QC Analysis

To ensure reproducibility and valid comparisons, follow this standardized protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid acid.

  • Solvent: Use DMSO-d6 (0.6 mL).

    • Why? Carboxylic acids often dimerize in CDCl3, causing peak broadening and shifting of the COOH signal. DMSO breaks these dimers, resulting in sharper peaks and better solubility.

  • Additives: If the COOH peak is extremely broad, add 1 drop of

    
     to exchange the proton (peak will disappear), confirming the assignment.
    
Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H ZG (Zero-Go) or equivalent.

  • Scans (NS): Minimum 16 scans (ensure S/N > 200 for aromatic peaks).

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: Aromatic protons adjacent to bromine (heavy atom) relax faster, but the methyl protons relax slower. A short D1 can distort integration ratios (e.g., Methyl appearing < 3H).

Step 3: Processing
  • Apodization: Exponential multiplication (LB = 0.3 Hz).

  • Phasing: Manual phasing is required for the broad COOH peak to prevent baseline distortion affecting the aromatic region.

Decision Logic & Workflow Visualization

The following diagrams illustrate the logic flow for assigning the spectrum and differentiating the product from impurities.

Diagram 1: Spectral Assignment Workflow

AssignmentWorkflow Sample Sample in DMSO-d6 Acquire Acquire 1H NMR (ns=16, d1=5s) Sample->Acquire Integrate Check Integration (Exp: 3:3:1:1) Acquire->Integrate Aromatic Analyze Aromatic Region (6.5 - 8.0 ppm) Integrate->Aromatic Coupling Calculate J-Coupling Aromatic->Coupling Decision Structure Confirmation Coupling->Decision J ~ 8.6Hz (Ortho) Coupling->Decision J ~ 2.0Hz (Meta - REJECT)

Caption: Step-by-step workflow for confirming the identity of 3-Bromo-6-methoxy-2-methylbenzoic acid.

Diagram 2: Reaction Monitoring (Bromination Logic)

ReactionMonitoring Start Starting Material (6-methoxy-2-methylbenzoic acid) Reaction Bromination Reaction (+ Br2 / FeBr3) Start->Reaction Check NMR Check Point Reaction->Check Res_SM 3 Aromatic Signals Multiplet Pattern Check->Res_SM H3 Signal Present Res_Prod 2 Aromatic Signals Clean Doublets (J=8.6Hz) Check->Res_Prod H3 Signal Absent Conclusion_Fail Incomplete Reaction Res_SM->Conclusion_Fail Conclusion_Pass Product Confirmed (3-Bromo isomer) Res_Prod->Conclusion_Pass

Caption: Logic gate for monitoring the conversion of precursor to the brominated target.

References & Authority

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for coupling constant and substituent effect verification).

  • BenchChem Technical Guides. (2025). Synthesis of Metrafenone and Related Benzophenones. (Context for the industrial application of this intermediate).

  • PubChem Compound Summary. (2025). 3-Bromo-6-methoxy-2-methylbenzoic acid.[2][3][4][5][6] National Center for Biotechnology Information. (Verification of molecular weight and basic chemical properties).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative source for chemical shift prediction logic).

Sources

A Senior Application Scientist's Guide to the Melting Point Verification of 3-Bromo-6-methoxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The precise determination of a compound's melting point is a fundamental indicator of its purity. For active pharmaceutical ingredients (APIs) and their intermediates, such as 3-Bromo-6-methoxy-2-methylbenzoic acid, a sharp and consistent melting point range is a critical quality attribute. This guide delves into the established methodologies for verifying the melting point of this compound, comparing the traditional capillary method with the more advanced Differential Scanning Calorimetry (DSC).

Understanding the Analyte: 3-Bromo-6-methoxy-2-methylbenzoic Acid

3-Bromo-6-methoxy-2-methylbenzoic acid, with the CAS Number 220901-25-7, is a substituted benzoic acid derivative.[1][2] Its molecular formula is C9H9BrO3, and it has a molecular weight of 245.07 g/mol .[2][3] This compound serves as a versatile building block in the synthesis of more complex molecules, including pharmacologically active agents.[4] Given its role in multi-step syntheses, confirming its purity at each stage is paramount to ensure the quality and yield of the final product.

Comparative Analysis of Melting Point Data

The melting point of a pure, crystalline organic compound should be sharp, typically spanning a narrow range of 0.5-1.0°C. Impurities tend to depress and broaden this range. A survey of commercially available 3-Bromo-6-methoxy-2-methylbenzoic acid and related literature provides a target melting point for experimental verification.

Data SourceReported Melting Point (°C)Notes
ChemicalBook 162-163Literature value from a chemical supplier database.[5]
Hypothetical Experimental Result (Capillary Method) 161-163A typical result for a high-purity sample.
Hypothetical Experimental Result (DSC) Onset: 161.8 °C, Peak: 162.5 °CProvides more detailed thermal information.

Experimental Protocols for Melting Point Verification

The choice of method for melting point determination depends on the required level of precision, the amount of sample available, and the intended application. Below are detailed protocols for the two most common and accepted methods in the pharmaceutical industry.

Protocol 1: Capillary Melting Point Determination (USP <741> Method)

This traditional method relies on the visual observation of the phase transition from solid to liquid. It is a widely accepted and cost-effective technique for routine quality control.[6]

Causality Behind Experimental Choices:

  • Dry, Powdered Sample: Ensures uniform heat transfer within the capillary tube.[6]

  • Slow Heating Rate: A rapid temperature ramp can lead to an erroneously wide melting range due to a lag in thermal equilibrium between the heating block, the thermometer, and the sample. A rate of 1-2°C per minute near the expected melting point is crucial for accuracy.

  • Calibration: The apparatus must be calibrated using certified reference standards to ensure the accuracy of the temperature readings.

Experimental Workflow:

Capillary Method Workflow

Step-by-Step Methodology:

  • Ensure the sample of 3-Bromo-6-methoxy-2-methylbenzoic acid is completely dry and in the form of a fine powder.[6]

  • Pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm.[2]

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the apparatus rapidly to a temperature approximately 10°C below the expected melting point of 162°C.

  • Decrease the heating rate to 1-2°C per minute.

  • Observe the sample closely. Record the temperature at which the first drop of liquid appears (the onset of melting).

  • Continue heating at the same rate and record the temperature at which the last solid particle melts (the clear point).

  • The melting point range is the interval between the onset and clear point temperatures.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more detailed and quantitative assessment of the melting process and is highly sensitive to impurities.[4][7] DSC is widely used for the purity verification of pharmaceutical reference standards.[5][8]

Causality Behind Experimental Choices:

  • Small Sample Size: DSC requires only a small amount of material (typically 1-5 mg), which is advantageous when working with valuable compounds.

  • Inert Atmosphere: Purging with an inert gas like nitrogen prevents oxidative degradation of the sample at elevated temperatures.

  • Hermetically Sealed Pans: These prevent the loss of volatile components, including any potential impurities, which could skew the results.

Experimental Workflow:

DSC Analysis Workflow

Step-by-Step Methodology:

  • Calibrate the DSC instrument using a certified indium standard.

  • Accurately weigh 1-3 mg of 3-Bromo-6-methoxy-2-methylbenzoic acid into a tared aluminum DSC pan.

  • Hermetically seal the pan. Prepare an empty, sealed pan as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Set the instrument to equilibrate at 30°C.

  • Program the instrument to heat the sample at a constant rate, typically 10°C/min, under a nitrogen purge.

  • Record the heat flow as a function of temperature until the sample has completely melted.

  • Analyze the resulting thermogram. The onset temperature of the endothermic peak corresponds to the beginning of melting, and the peak of the endotherm represents the temperature of maximum melting rate.

Interpretation of Results and Trustworthiness

  • Capillary Method: A narrow melting range (e.g., 161-163°C) that aligns with the literature value is a strong indicator of high purity. A broad or depressed range suggests the presence of impurities.

  • DSC: A sharp, single endothermic peak in the thermogram confirms the crystalline nature and purity of the sample. The onset and peak temperatures from DSC provide a highly reproducible measure of the melting point. The presence of smaller, preceding peaks or a broadened main peak can indicate impurities or polymorphism. For materials that are at least 98% pure, DSC analysis results are comparable to those from chromatographic methods like HPLC.[5][7]

Both protocols are self-validating through the use of certified reference standards for calibration, ensuring the trustworthiness of the experimental data.

Conclusion

Verifying the melting point of 3-Bromo-6-methoxy-2-methylbenzoic acid is a critical step in ensuring its suitability for use in research and drug development. While the capillary method offers a reliable and accessible means of routine verification, Differential Scanning Calorimetry provides more detailed, quantitative data that is often required for rigorous characterization and formal purity assessment. By employing these well-defined and calibrated methods, researchers can confidently ascertain the quality of this important synthetic intermediate.

References

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed. Available at: [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - ResearchGate. Available at: [Link]

  • The use of differential scanning calorimetry for... : Journal of Pharmaceutical and Biomedical Analysis - Ovid. Available at: [Link]

  • Melting point determination. Available at: [Link]

  • Determination of Melting Points According to Pharmacopeia - thinkSRS.com. Available at: [Link]

  • Benzoic acid, 3-bromo-6-methoxy-2-methyl- - Substance Details - SRS | US EPA. Available at: [Link]

  • 3-Bromo-6-methoxy-2-methylbenzoic acid | C9H9BrO3 | CID 2752992 - PubChem. Available at: [Link]

  • 3-BROMO-6-METHOXY-2-METHYLBENZOIC ACID - gsrs. Available at: [Link]

  • DETERMINATION OF MELTING POINTS. Available at: [Link]

  • USP 741 Melting Point or Range | PDF - Scribd. Available at: [Link]

Sources

Validating Synthesis of Metrafenone via HPLC Retention Time

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzophenone Challenge

Metrafenone (3'-bromo-2,3,4,6'-tetramethoxy-2',6-dimethylbenzophenone) represents a critical class of benzophenone fungicides used extensively for controlling powdery mildew (Erysiphe necator) in viticulture and cereal crops. For synthetic chemists and process engineers, validating the synthesis of Metrafenone presents a unique challenge: its structural analogs and Friedel-Crafts precursors possess similar lipophilic profiles, making separation and positive identification non-trivial.

While Nuclear Magnetic Resonance (NMR) provides structural certainty, it is ill-suited for routine high-throughput purity assessments. High-Performance Liquid Chromatography (HPLC) serves as the industry gold standard for quantitative validation.[1] This guide outlines a robust, self-validating HPLC protocol to confirm Metrafenone synthesis, comparing its efficacy against alternative analytical techniques.

Method Development Strategy: Causality & Logic

To design a valid protocol, we must first analyze the physicochemical properties of Metrafenone that dictate the chromatographic conditions.

Table 1: Physicochemical Properties & Method Implications

PropertyValueChromatographic Implication
LogP (

)
~4.3 - 4.6Highly lipophilic. Requires a non-polar stationary phase (C18) and a strong organic mobile phase (High % Acetonitrile).
Solubility < 1 mg/L (Water)Sample diluent must be organic (Acetonitrile or Methanol) to prevent precipitation in the injector.
Chromophore Benzophenone coreStrong UV absorption at 280–290 nm. UV-Vis/DAD detection is highly sensitive.
Thermal Stability Decomposes >300°CGC analysis is possible but risks thermal degradation of impurities; HPLC is safer for purity profiling.
Why Reverse Phase (RP-HPLC)?

Given a LogP > 4, Metrafenone interacts strongly with octadecylsilane (C18) chains. A Normal Phase approach would result in poor retention control due to the molecule's multiple methoxy groups. Therefore, a C18 column with an acidic mobile phase is selected to suppress the ionization of any potential phenolic impurities (precursors), ensuring sharp peak shapes.

Experimental Protocol: The Self-Validating Workflow

This protocol utilizes a "Bracketing Standard" approach to ensure system suitability before and after analyzing the synthesized batch.

3.1 Reagents & Equipment[1][2]
  • Stationary Phase: C18 Column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile : Water (with 0.1% Acetic Acid) [80:20 v/v].

    • Note: Acidification prevents tailing of polar impurities.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Detection: DAD/UV at 285 nm.

  • Temperature: 25°C.

3.2 Workflow Diagram

The following diagram illustrates the logical flow from crude synthesis to validated product.

Metrafenone_Validation Start Crude Synthesis Product Prep Sample Preparation (Dissolve in ACN, Filter 0.22µm) Start->Prep HPLC_Inj HPLC Injection Sequence Prep->HPLC_Inj Standard Reference Standard Prep (Certified Metrafenone CRM) Standard->HPLC_Inj Decision Compare Retention Time (tR) HPLC_Inj->Decision Match tR Match (± 2%) Decision->Match Yes Mismatch tR Mismatch (> 2%) Decision->Mismatch No Coinject Co-Injection Test (Mix Sample + Standard 1:1) Match->Coinject Fail FAILED Impurity or Wrong Product Mismatch->Fail SinglePeak Single Sharp Peak? Coinject->SinglePeak SplitPeak Split/Shoulder Peak? Coinject->SplitPeak Pass VALIDATED Identity Confirmed SinglePeak->Pass SplitPeak->Fail

Figure 1: Decision tree for validating synthesis product identity via HPLC retention time.

Validation Strategy: Retention Time ( ) Analysis

Retention time alone is a necessary but insufficient condition for validation. To ensure scientific integrity, we apply the Co-Injection and Relative Retention methods.

4.1 Establishing the Window

Run the Certified Reference Material (CRM) six times. Calculate the mean retention time (


) and standard deviation (

).
  • Acceptance Criteria: The

    
     of the synthesized sample must fall within 
    
    
    
    (typically
    
    
    ).
4.2 The Co-Injection Test (The "Trust" Step)

If the synthesized product has a


 of 12.4 min and the standard is 12.5 min, are they the same?
  • Mix the synthesized sample and the standard in a 1:1 ratio.

  • Inject the mixture.

  • Result Analysis:

    • Single, Symmetrical Peak: Identity confirmed. The slight difference was due to matrix/system drift.

    • Split Peak or Shoulder: Identity rejected. The synthesized product is likely a structural isomer or a precursor (e.g., unreacted benzoyl chloride derivative).

Comparative Analysis: HPLC vs. Alternatives

Why rely on HPLC when other methods exist? The table below objectively compares HPLC against GC-MS and FTIR for this specific application.

Table 2: Comparative Performance for Metrafenone Validation

FeatureHPLC-UV (Proposed)GC-MSFTIR (Infrared)
Primary Utility Quantitative Purity & ID Structural ElucidationFunctional Group ID
Specificity High (with Co-injection)Very High (Mass Fingerprint)Moderate (Fingerprint region)
Thermal Risk None (Ambient) High (Degradation of labile impurities)None
Precursor Detection Excellent (Detects polar precursors)Good (if volatile)Poor (Overlapping bands)
Throughput High (10-15 min/run)Moderate (Cool-down cycles)Very High (<1 min)
Verdict Preferred for Routine QC Preferred for Initial R&D Screening Only

Expert Insight: While GC-MS provides a mass spectrum (definitive ID), Metrafenone synthesis often yields non-volatile inorganic byproducts or thermally unstable intermediates that foul GC liners. HPLC handles the "dirty" crude matrix of a Friedel-Crafts reaction far better, making it the superior choice for process validation.

Troubleshooting & Impurity Profiling

In a Friedel-Crafts acylation, the most common failure mode is incomplete acylation or regio-isomer formation.

  • Precursor Elution: The starting material, 1,2,3-trimethoxy-5-methylbenzene, is less polar than the final benzophenone (due to the lack of the carbonyl electron-withdrawing group and the second phenyl ring). However, in Reverse Phase, the smaller molecular size often dictates earlier elution.

    • Expectation: Precursors elute before Metrafenone (

      
      ).
      
  • Regio-Isomers: If the acylation occurs at the wrong position on the ring, the hydrophobicity changes minimally.

    • Result: These appear as "shoulders" on the main peak. This is why the Co-Injection step (Section 4.2) is mandatory.

References
  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2014).[3] Metrafenone: Residue and Analytical Aspects.[3][4][5][6] Food and Agriculture Organization. Available at: [Link]

  • Collaborative International Pesticides Analytical Council (CIPAC). (2022). CIPAC Methods for Pesticide Analysis: Metrafenone (Method 752).[4] CIPAC Handbooks. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Metrafenone & Degradate Environmental Chemistry Method - Soil. Standard Operating Procedures.[7] Available at: [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-methoxy-2-methylbenzoic acid
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Reactant of Route 2
3-Bromo-6-methoxy-2-methylbenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.